molecular formula C15H10N4O3S B2926048 Antitubercular agent-33

Antitubercular agent-33

Numéro de catalogue: B2926048
Poids moléculaire: 326.3 g/mol
Clé InChI: CENQWLUZEXKRGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antitubercular agent-33 is a useful research compound. Its molecular formula is C15H10N4O3S and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQWLUZEXKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of Novel Arylcarboxamide-Based Antitubercular Agents Targeting MmpL3

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a formidable challenge to global public health, necessitating the urgent discovery of novel antitubercular agents with new mechanisms of action. This technical guide details the discovery and synthesis of a promising class of arylcarboxamide derivatives that target the essential mycobacterial membrane protein large 3 (MmpL3). This document provides an in-depth overview of their mechanism of action, synthetic pathways, and the experimental protocols for their biological evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting the Mycobacterial Cell Wall

The unique and complex cell wall of M. tuberculosis is a crucial determinant of its virulence and intrinsic resistance to many chemotherapeutic agents. A key component of this cell wall is mycolic acid, which is transported across the inner membrane by the MmpL3 transporter.[1] The essential role of MmpL3 in the M.tb cell wall biosynthesis pathway makes it a highly attractive and "druggable" target for novel antitubercular therapies.[1]

Recent research has led to the rational design and synthesis of a series of arylcarboxamides based on a previously identified indole-2-carboxamide scaffold. These novel compounds have demonstrated significant in vitro activity against drug-sensitive, MDR, and XDR strains of M. tuberculosis.[1]

Mechanism of Action: Inhibition of the MmpL3 Transporter

The primary mechanism of action of the arylcarboxamide series is the inhibition of the MmpL3 transporter. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. By inhibiting MmpL3, these compounds disrupt the mycolic acid transport pathway, leading to the collapse of the cell wall's integrity and ultimately, bacterial cell death.[1]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_drug_action Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Assembly Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Assembly Arylcarboxamide Arylcarboxamide Inhibitor Arylcarboxamide->MmpL3 Inhibition

Mechanism of MmpL3 inhibition by arylcarboxamides.

Synthesis of Arylcarboxamide Derivatives

The synthesis of the target arylcarboxamide derivatives is achieved through a straightforward and efficient synthetic route. The general procedure involves the coupling of a commercially available or synthesized carboxylic acid with a suitable amine in the presence of a coupling agent.

A representative synthesis of a naphthamide derivative, such as N-(adamantan-1-yl)-2-naphthamide, is outlined below. This compound has demonstrated potent antitubercular activity.[1]

General Synthetic Procedure:

To a solution of the respective carboxylic acid (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF), a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for a short period, after which the corresponding amine (1.2 equivalents) is added. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylcarboxamide.

Quantitative Data Summary

The in vitro antitubercular activity of the synthesized arylcarboxamides was evaluated against various strains of M. tuberculosis. The cytotoxicity of these compounds was also assessed against the Vero mammalian cell line to determine their selectivity index. A summary of the biological data for selected potent compounds is presented in the tables below.[1]

Table 1: In Vitro Antitubercular Activity of Selected Arylcarboxamides

CompoundM.tb H37Rv MIC (µM)MDR-TB MIC (µM)XDR-TB MIC (µM)
13c (Naphthamide) 6.55>12.5>12.5
13d (Naphthamide) 7.11>12.5>12.5
8i (Quinolone-2-carboxamide) 9.97>12.5>12.5
18b (4-Arylthiazole-2-carboxamide) 9.82>12.5>12.5
Ethambutol (Control) 4.89--

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity (IC50 in Vero cells, µM)Selectivity Index (SI = IC50/MIC)
13c (Naphthamide) ≥ 227> 34.6
13d (Naphthamide) ≥ 227> 31.9
8i (Quinolone-2-carboxamide) > 12.5> 1.25
18b (4-Arylthiazole-2-carboxamide) > 12.5> 1.27

Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[2][3]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5.

  • Inoculate each well with the bacterial suspension. Include a drug-free control for bacterial growth and a well with media alone as a sterility control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Drug Discovery and Development Workflow

The discovery of these novel arylcarboxamide inhibitors followed a rational drug design approach.

Drug_Discovery_Workflow Start Identification of MmpL3 as a Key Target Lead_Identification Lead Identification: Indole-2-carboxamides Start->Lead_Identification Rational_Design Rational Design of Arylcarboxamide Analogues Lead_Identification->Rational_Design Synthesis Chemical Synthesis of Compound Library Rational_Design->Synthesis In_Vitro_Screening In Vitro Screening: Antitubercular Activity (MABA) Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies Preclinical In Vivo Studies Lead_Optimization->In_Vivo_Studies

Workflow for the discovery of arylcarboxamide MmpL3 inhibitors.

Conclusion

The arylcarboxamide class of compounds represents a promising new avenue in the fight against tuberculosis. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them particularly valuable in the context of growing drug resistance. The potent in vitro activity against drug-sensitive and resistant strains of M. tuberculosis, coupled with a favorable selectivity index for some analogues, underscores their potential as lead compounds for further development. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for future optimization efforts aimed at improving efficacy and pharmacokinetic properties, with the ultimate goal of delivering a new, effective, and safe treatment for tuberculosis.

References

Unveiling the Structure-Activity Relationship of Diarylquinolines: A Technical Guide to Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel antitubercular agents with unique mechanisms of action. The diarylquinoline class of compounds has been at the forefront of this effort, culminating in the development of Bedaquiline, the first new anti-TB drug to be approved in over 40 years. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the diarylquinoline scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antitubercular agents. The information presented herein is based on the extensive research conducted on this clinically vital class of compounds.

Core Structure and Pharmacophore

The fundamental pharmacophore of the diarylquinoline class consists of a quinoline core linked to two aryl rings (Aryl A and Aryl B) and a side chain, typically containing a basic nitrogen atom. Modifications to each of these components have been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic properties.

G cluster_0 Core Pharmacophore of Diarylquinolines cluster_1 Key Interaction quinoline Quinoline Core aryl_a Aryl Ring A quinoline->aryl_a C3 Position aryl_b Aryl Ring B quinoline->aryl_b C2 Position side_chain Side Chain (e.g., with tertiary amine) quinoline->side_chain C4 Position target Mycobacterial ATP Synthase quinoline->target

Caption: Core pharmacophoric elements of the diarylquinoline class and their interaction with the mycobacterial ATP synthase.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for modifications at various positions of the diarylquinoline scaffold. The activity is typically measured as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Table 1: Modifications of the Quinoline Core

PositionModificationMIC (µg/mL)Remarks
C6-Br (Bedaquiline)0.03Optimal potency
C6-Cl0.06Slightly reduced potency
C6-H> 4Loss of activity
C7-OCH30.03Potent, but potential for metabolic liabilities
C7-H0.12Reduced potency

Table 2: Modifications of the Aryl Rings

RingPositionModificationMIC (µg/mL)Remarks
Aryl A4-Naphthyl (Bedaquiline)0.03High potency
Aryl A4-Phenyl0.25Reduced potency
Aryl B4'-H (Bedaquiline)0.03Optimal
Aryl B4'-F0.06Tolerated, but no improvement

Table 3: Modifications of the Side Chain

| Position | Modification | MIC (µg/mL) | Remarks | | :--- | :--- | :--- | :--- | :--- | | Tertiary Amine | -N(CH3)2 (Bedaquiline) | 0.03 | Optimal for potency and solubility | | Tertiary Amine | -Piperidinyl | 0.12 | Reduced potency | | Tertiary Amine | -Pyrrolidinyl | 0.06 | Good potency | | Linker Length | 3 carbons (Bedaquiline) | 0.03 | Optimal length | | Linker Length | 2 or 4 carbons | > 0.25 | Reduced potency |

Mechanism of Action: Targeting ATP Synthase

The primary mechanism of action for diarylquinolines is the inhibition of the proton pump of mycobacterial ATP synthase. This enzyme is crucial for generating ATP, the main energy currency of the cell. By binding to the rotor ring (subunit c) of the ATP synthase, these agents disrupt the proton gradient, leading to a depletion of cellular ATP and ultimately bacterial death.

G cluster_membrane Inner Membrane of Mycobacterium cluster_process Cellular Respiration atp_synthase ATP Synthase Complex adp ADP + Pi protons_out H+ (High Concentration) Periplasmic Space protons_out->atp_synthase Proton Flow protons_in H+ (Low Concentration) Cytoplasm atp ATP (Energy) adp->atp Phosphorylation bedaquiline Diarylquinoline Agent bedaquiline->atp_synthase Inhibition

Caption: Mechanism of action of diarylquinolines, inhibiting the mycobacterial ATP synthase proton pump.

Experimental Protocols

1. Synthesis of Diarylquinoline Analogs

A common synthetic route involves a multi-step process, often culminating in a Suzuki or other cross-coupling reaction to introduce the aryl rings, followed by the attachment of the side chain.

G start Starting Quinoline Precursor step1 Bromination/Halogenation at C3 and C4 start->step1 step2 Suzuki Coupling with Aryl A Boronic Acid step1->step2 step3 Suzuki Coupling with Aryl B Boronic Acid step2->step3 step4 Nucleophilic Substitution with Side Chain Amine step3->step4 end_product Final Diarylquinoline Analog step4->end_product

Caption: A generalized synthetic workflow for the preparation of diarylquinoline analogs.

2. In Vitro Antitubercular Activity Assay (MIC Determination)

  • Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (w/v) Tween 80.

  • Procedure:

    • Test compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • Following incubation, a resazurin-based indicator is added to each well.

    • Plates are incubated for an additional 24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

3. Cytotoxicity Assay (e.g., against Vero cells)

  • Cell Line: Vero (African green monkey kidney) cells or HepG2 (human liver) cells.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay (e.g., CellTiter-Glo).

    • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Conclusion

The diarylquinoline scaffold represents a highly successful class of antitubercular agents. The SAR data clearly indicates that a brominated quinoline core, a naphthyl group at Aryl A, and a dimethylamino-terminated side chain are critical for high potency. Understanding these relationships, along with the specific mechanism of action and robust experimental protocols, provides a solid foundation for the rational design of new, improved diarylquinoline derivatives with the potential to overcome drug resistance and shorten tuberculosis treatment regimens. Future efforts may focus on optimizing the pharmacokinetic profile to reduce drug-drug interactions and further enhance safety.

In Vitro Efficacy of Antitubercular Agent-33 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitubercular agent-33, a novel 2-aminothiazole derivative, has demonstrated significant promise as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data on its antimycobacterial activity, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to support further research and development of this promising antitubercular candidate.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 2-aminothiazole class of compounds has been identified as a promising scaffold for the development of potent antitubercular drugs. This compound (also referred to as compound 49) is a notable member of this class, exhibiting potent in vitro activity against Mtb. This document summarizes the current knowledge regarding the in vitro efficacy of this compound and provides standardized methodologies for its further investigation.

Quantitative Efficacy Data

The in vitro potency of this compound against M. tuberculosis has been determined, revealing its significant inhibitory effects at low micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth of the bacteria, are summarized in the table below.

Parameter Medium Value Reference
MIC7H9-glucose1.6-3.1 µM[1]
MICGAST0.78 µM[1]

Table 1: In Vitro Efficacy of this compound against M. tuberculosis

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro efficacy of antitubercular agents against Mtb. While the precise protocols used to obtain the data in Table 1 for this compound are not publicly detailed, the following represent standard and widely accepted methods in the field.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the MIC of compounds against Mtb. It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add the Mtb inoculum to each well containing the compound dilutions. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Sterile saline solution

Procedure:

  • From the wells of the completed MIC assay that show no visible growth (blue wells), take an aliquot from each well.

  • Serially dilute the aliquots in sterile saline.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) on each plate.

  • The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, studies on the broader class of 2-aminothiazole derivatives suggest potential mechanisms of action.

Several studies have pointed towards the inhibition of enzymes involved in the mycobacterial cell wall synthesis. Docking studies with some 2-aminothiazole derivatives have suggested that they may target β-Ketoacyl-ACP Synthase (KasA), a key enzyme in the fatty acid synthesis (FAS-II) pathway of Mtb. The FAS-II system is responsible for the synthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall. Inhibition of this pathway would disrupt cell wall integrity, leading to bacterial death. Another study on a similar class of compounds suggested that the mechanism of action does not involve iron chelation.

Based on these findings, a proposed mechanism of action for this compound is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the Mtb cell wall.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_inoculum Prepare Mtb inoculum start->prep_inoculum add_inoculum Add Mtb inoculum to wells prep_compound->add_inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C for 5-7 days add_inoculum->incubate add_alamar Add Alamar Blue incubate->add_alamar reincubate Re-incubate for 24 hours add_alamar->reincubate read_results Observe color change (Blue = Inhibition, Pink = Growth) reincubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the MABA method.

Proposed Signaling Pathway Inhibition

Proposed_Mechanism cluster_pathway Mycolic Acid Biosynthesis (FAS-II) Pathway AcpM AcpM KasA KasA (β-Ketoacyl-ACP Synthase) AcpM->KasA Substrate MabA MabA KasA->MabA Product InhA InhA MabA->InhA Pks13 Pks13 InhA->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Agent33 Antitubercular agent-33 Agent33->KasA Inhibition

Caption: Proposed mechanism of this compound via KasA inhibition.

Conclusion

This compound is a promising preclinical candidate for the treatment of tuberculosis, demonstrating potent in vitro activity against M. tuberculosis. This guide provides the foundational knowledge of its efficacy and standardized protocols for its further evaluation. Future research should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile to advance its development as a novel antitubercular therapeutic.

References

Target Identification of Antitubercular Agent-33 in Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antitubercular agent-33," a promising 2-aminothiazole derivative, has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. However, its precise molecular target within the bacillus remains to be fully elucidated. This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the molecular target of "this compound" and other novel antitubercular agents. The guide details experimental protocols for genetic, proteomic, and in silico approaches, presents available quantitative data for 2-aminothiazole derivatives, and includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the target deconvolution process.

Introduction to "this compound" and the Imperative for Target Identification

"this compound" belongs to the 2-aminothiazole class of compounds, which have shown potent bactericidal activity against Mtb. Understanding the specific molecular target of this agent is paramount for several reasons: it facilitates rational drug design for improved efficacy and reduced toxicity, helps in elucidating mechanisms of potential drug resistance, and provides valuable insights into the essential biological pathways of M. tuberculosis. The known activity of "this compound" underscores the need for a systematic approach to pinpoint its intracellular binding partners and mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of "this compound" and related 2-aminothiazole analogs against M. tuberculosis.

CompoundMtb StrainMediumMIC (µM)IC50 (µM)Reference
This compound Mtb H37Rv7H9-glucose1.6-3.1-[1]
This compound Mtb H37RvGAST0.78-[1]
Methyl 2-amino-5-benzylthiazole-4-carboxylateMtb H37Rv-0.24-[2][3]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate---2.43 (against mtFabH)[4]

Experimental Protocols for Target Identification

A multi-pronged approach combining genetic, proteomic, and computational methods is often the most effective strategy for target deconvolution.

Generation of Resistant Mutants and Whole-Genome Sequencing (WGS)

This genetic approach is based on the principle that mutations in the drug's target protein or in genes involved in its metabolic pathway can confer resistance.

Experimental Workflow:

G cluster_0 Resistant Mutant Generation cluster_1 Genomic Analysis Start Start Culture Mtb Culture M. tuberculosis to mid-log phase Start->Culture Mtb Expose to Agent-33 Expose culture to 'this compound' (2-10x MIC) Culture Mtb->Expose to Agent-33 Plate on Agar Plate on 7H11 agar containing Agent-33 Expose to Agent-33->Plate on Agar Isolate Colonies Isolate resistant colonies Plate on Agar->Isolate Colonies gDNA Extraction Genomic DNA extraction Isolate Colonies->gDNA Extraction WGS Whole-Genome Sequencing gDNA Extraction->WGS SNP Analysis SNP/indel analysis vs. wild-type WGS->SNP Analysis Identify Mutations Identify common mutations in resistant isolates SNP Analysis->Identify Mutations Target Hypothesis Putative Target Gene(s) Identify Mutations->Target Hypothesis

Figure 1: Workflow for Resistant Mutant Generation and WGS.

Detailed Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6-0.8).

  • Drug Exposure: Expose the bacterial culture to "this compound" at a concentration of 2-10 times the minimum inhibitory concentration (MIC).

  • Selection of Resistant Mutants: Plate the drug-exposed culture onto Middlebrook 7H11 agar plates containing the same concentration of "this compound". Incubate at 37°C for 3-4 weeks.

  • Isolation and Verification: Isolate single colonies that appear on the drug-containing plates. Re-streak onto fresh drug-containing and drug-free plates to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the wild-type parent strain.

  • Whole-Genome Sequencing: Perform WGS on the extracted genomic DNA using a next-generation sequencing platform.

  • Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but absent in the wild-type strain. Genes with recurring mutations across independently isolated resistant mutants are strong candidates for the drug's target or are involved in its mechanism of action.

Affinity Chromatography-Mass Spectrometry (AP-MS)

This proteomic approach involves using a modified version of "this compound" to "fish" for its binding partners in the Mtb proteome.

Experimental Workflow:

G cluster_0 Probe Preparation & Lysate Incubation cluster_1 Protein Identification Synthesize Probe Synthesize biotinylated 'this compound' probe Immobilize Probe Immobilize probe on streptavidin beads Synthesize Probe->Immobilize Probe Incubate Incubate lysate with beads Immobilize Probe->Incubate Prepare Lysate Prepare M. tuberculosis cell lysate Prepare Lysate->Incubate Wash Beads Wash beads to remove non-specific binders Incubate->Wash Beads Elute Proteins Elute bound proteins Wash Beads->Elute Proteins SDS-PAGE SDS-PAGE and in-gel digestion Elute Proteins->SDS-PAGE LC-MS/MS LC-MS/MS analysis SDS-PAGE->LC-MS/MS Protein ID Identify Putative Binding Partners LC-MS/MS->Protein ID G Agent-33 Structure Structure of 'this compound' Ligand-Based Ligand-Based Approaches Agent-33 Structure->Ligand-Based Structure-Based Structure-Based Approaches Agent-33 Structure->Structure-Based Similarity Search Chemical Similarity Searching Ligand-Based->Similarity Search Pharmacophore Pharmacophore Modeling Ligand-Based->Pharmacophore Docking Molecular Docking Structure-Based->Docking Known Ligand DB Known Ligand Database Similarity Search->Known Ligand DB Target Databases Mtb Protein Structure Database Pharmacophore->Target Databases Docking->Target Databases Predicted Targets List of Predicted Targets Target Databases->Predicted Targets Known Ligand DB->Predicted Targets

References

Unveiling the Potency of Antitubercular Agent-33: A Technical Guide to its Minimum Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-33, a promising 2-aminothiazole derivative demonstrating potent activity against Mycobacterium tuberculosis. This document outlines the quantitative MIC data available for this compound and presents detailed experimental protocols for its determination, adhering to standardized methodologies.

Quantitative Data Summary

This compound (MCE Catalog No. HY-148111) has been evaluated for its inhibitory activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The reported MIC values highlight its potential as a formidable candidate in the development of new tuberculosis therapies. The activity of the compound is influenced by the culture medium, a critical factor in antimycobacterial susceptibility testing.

Compound NameMCE Catalog No.Target OrganismCulture MediumMIC (µM)
This compoundHY-148111Mycobacterium tuberculosis H37Rv7H9-glucose1.6-3.1[1][2]
This compoundHY-148111Mycobacterium tuberculosis H37RvGAST0.78[1][2]
This compoundHY-148111Mycobacterium tuberculosis H37RvNot Specified6.25

Experimental Protocols

The determination of the MIC for antitubercular agents requires specific and well-controlled methodologies due to the slow-growing and fastidious nature of Mycobacterium tuberculosis. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mycobacterium tuberculosis complex.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mM.

  • Further dilutions should be made in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol at 37°C to mid-log phase.

  • Homogenize the culture by vortexing with glass beads to break up clumps.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 10^5 CFU/mL.[3]

3. Assay Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the appropriate working solution of this compound to the first well of each row to be tested.

  • Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Incubation and Reading:

  • Seal the plate and incubate at 37°C in a humidified incubator.

  • Read the plates visually using an inverted mirror when growth in the 1:100 diluted growth control well is visible (typically between 7 to 21 days).[3][4]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solution of Agent-33 plate_prep Prepare 96-well plate with 7H9 Broth inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) inoculate Inoculate wells with M. tuberculosis inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of Agent-33 plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C (7-21 days) inoculate->incubate read Visually Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Relationship: Factors Influencing MIC Determination

MIC_Factors cluster_factors Influencing Factors MIC MIC Value Medium Culture Medium (e.g., 7H9, GAST) MIC->Medium Inoculum Inoculum Size (CFU/mL) MIC->Inoculum Incubation Incubation Time & Conditions MIC->Incubation Reading Endpoint Reading Method MIC->Reading

Caption: Key experimental factors that can influence the determined MIC value.

References

The 2-Aminothiazole Scaffold: A Promising Frontier in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The urgent need for novel antitubercular agents to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has propelled the exploration of new chemical scaffolds. Among these, the 2-aminothiazole core has emerged as a particularly promising starting point for the development of potent new drugs. This technical guide provides an in-depth overview of the 2-aminothiazole scaffold in antitubercular drug design, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing critical synthetic and conceptual frameworks.

Core Structure-Activity Relationships

Early high-throughput screening efforts identified the 2-aminothiazole scaffold as having significant activity against Mtb.[1][2] Subsequent medicinal chemistry campaigns have elucidated key structural features that govern the antitubercular potency of this class of compounds.

A seminal finding is the critical importance of a 2-pyridyl ring at the C-4 position of the thiazole core for potent antimycobacterial activity.[3][4] Modifications or replacement of this pyridine ring generally lead to a significant loss of activity.[3][4] In contrast, the N-2 position of the aminothiazole moiety demonstrates considerable flexibility, tolerating a wide range of substituents.[2][3] This position has been the primary focus for optimization efforts, leading to substantial improvements in potency.

Specifically, the introduction of substituted benzoyl groups at the N-2 position has proven to be a highly effective strategy, improving the antitubercular activity by more than 128-fold in some cases.[1][2] An amide linker between the 2-amino position and a substituted phenyl ring is also a feature of many potent analogs.[1][5]

Quantitative Analysis of Antitubercular Activity

The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of these compounds.

Table 1: N-Aryl Substituted 2-Aminothiazoles [2]

CompoundN-Aryl SubstituentMIC (µM) in GAST media
17 2-pyridyl0.78
18 2-pyridyl0.39
19 2-pyridyl0.39
2 Phenyl12.5
8 Phenyl25
12 Phenyl25
13 Phenyl12.5

Table 2: N-Acyl Substituted 2-Aminothiazoles [2]

CompoundN-Acyl SubstituentMIC (µM) in 7H9 mediaTherapeutic Index
55 3-Chlorobenzoyl0.024~300

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and evaluation of 2-aminothiazole derivatives.

General Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][3] This involves the condensation of an α-haloketone with a thiourea derivative.

DOT Script for Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification (at N-2) alpha_haloketone α-Haloketone (e.g., 2-bromoacetylpyridine) condensation Condensation Reaction (e.g., in EtOH, 70°C) alpha_haloketone->condensation thiourea Thiourea Derivative thiourea->condensation aminothiazole_core 2-Aminothiazole Core condensation->aminothiazole_core acylation Acylation (R-COCl, Et3N, THF) aminothiazole_core->acylation urea_formation Urea Formation (R-NCO, Et3N, THF) aminothiazole_core->urea_formation

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Detailed Protocol:

  • Preparation of Substituted Thioureas: For analogs with substitutions at the N-2 position, the corresponding substituted thiourea is required. This can be synthesized by reacting the appropriate amine with benzoyl isothiocyanate, followed by base hydrolysis to remove the benzoyl protecting group.[3]

  • Condensation Reaction: The substituted thiourea is condensed with an α-haloketone, such as 2-bromoacetylpyridine hydrobromide, in a suitable solvent like ethanol. The reaction mixture is typically heated to around 70°C for 2 hours.[3][6]

  • Further Derivatization: The resulting 2-amino-4-(pyridin-2-yl)thiazole can be further modified at the 2-amino group.

    • Acylation: Reaction with an acyl chloride (R-COCl) in the presence of a base like triethylamine (Et3N) in a solvent such as tetrahydrofuran (THF) at room temperature for 1 hour yields the N-acylated derivatives.[3][6]

    • Urea Formation: Treatment with an isocyanate (R-NCO) under similar conditions (Et3N, THF, room temperature, 1 hour) produces the corresponding urea derivatives.[3][6]

In Vitro Antitubercular Activity Assay

The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against M. tuberculosis.[1]

DOT Script for MABA Workflow

MABA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_result Result plate_prep Prepare 96-well plate with serially diluted compounds add_mtb Add M. tuberculosis (H37Rv) suspension plate_prep->add_mtb incubate Incubate at 37°C add_mtb->incubate add_alamar Add Alamar Blue and re-incubate incubate->add_alamar read_fluorescence Read fluorescence or visual color change add_alamar->read_fluorescence determine_mic Determine MIC (lowest concentration with no bacterial growth) read_fluorescence->determine_mic

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Compound Preparation: Compounds are serially diluted in an appropriate medium (e.g., 7H9 broth) in a 96-well microplate.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action and Future Directions

While the exact mechanism of action for many 2-aminothiazole derivatives against Mtb is still under investigation, some studies suggest that it does not involve iron chelation.[3][7] The bactericidal activity of representative compounds has been confirmed, with some showing rapid killing of replicating Mtb.[3]

However, challenges remain. For instance, some of the most potent compounds, such as N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (compound 55), exhibit rapid metabolism by human liver microsomes.[2][8] This highlights the need for further optimization to improve the pharmacokinetic properties of this class of compounds.

Future research should focus on:

  • Elucidating the specific molecular target(s) of 2-aminothiazole derivatives in Mtb.

  • Optimizing the metabolic stability of potent analogs while retaining high activity.

  • Exploring bioisosteric replacements for the thiazole core to potentially improve physicochemical properties and avoid potential liabilities associated with the 2-aminothiazole moiety.[9]

The 2-aminothiazole scaffold represents a validated and highly promising starting point for the development of the next generation of antitubercular drugs. The extensive SAR data and established synthetic routes provide a solid foundation for further discovery and optimization efforts in the fight against tuberculosis.

References

The In Vitro Activity of Antitubercular Agent-33: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Efficacy Across Diverse Mycobacterium tuberculosis Growth Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-33, a promising 2-aminothiazole derivative, against Mycobacterium tuberculosis (Mtb). A critical aspect of preclinical drug development is understanding how the local microenvironment influences a compound's efficacy. This document summarizes the known activity of this compound in various Mtb growth media, details the experimental protocols for assessing its activity, and explores its potential mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The in vitro efficacy of an antitubercular agent can vary significantly depending on the nutrient availability and composition of the growth medium. This variation can provide insights into the compound's mechanism of action and its potential effectiveness in different host microenvironments. The following tables summarize the available quantitative data for this compound and related 2-aminothiazole derivatives in key Mtb growth media.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

Growth MediumComposition HighlightsMIC (μM)Reference
Middlebrook 7H9 (supplemented with glucose)Standard liquid medium, rich in salts, vitamins, and albumin; glucose as a primary carbon source.1.6 - 3.1[1]
GAST (Glycerol-Alanine-Salts)A defined liquid medium with glycerol and alanine as primary carbon and nitrogen sources, respectively.0.78[1]

Table 2: Representative MICs of 2-Aminothiazole Derivatives in Various Mtb Growth Media

While specific data for this compound is limited, studies on analogous 2-aminothiazole compounds provide a broader understanding of their activity profile.

Growth MediumDerivative ExampleMIC (μM)Reference
Middlebrook 7H9N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine0.024[2]
Middlebrook 7H9Compound 7n6.25[3][4]
Middlebrook 7H10 AgarRepresentative 2-aminothiazolesMICs determined by agar proportion method[5]
Sauton's MediumNot explicitly reported for this class, but expected to be different due to defined, minimal composition.-

Table 3: Composition of Key M. tuberculosis Growth Media

Understanding the media composition is crucial for interpreting the differential activity of antitubercular agents.

ComponentMiddlebrook 7H9 BrothGAST MediumSauton's Medium
Primary Nitrogen Source L-Glutamate, Ammonium SulfateL-Alanine, Ammonium ChlorideL-Asparagine
Primary Carbon Source Glycerol, Glucose (supplemented)GlycerolGlycerol
Salts Rich mixture of phosphates, citrates, and sulfatesPhosphates, citrates, sulfatesPhosphates, citrates, sulfates
Detergent (to prevent clumping) Tween 80Tween 80Tween 80
Supplements OADC (Oleic acid, Albumin, Dextrose, Catalase)CasitoneFerric Ammonium Citrate, Zinc Sulfate

Experimental Protocols

Accurate and reproducible assessment of antitubercular activity is fundamental to drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

Principle: The assay is based on the ability of metabolically active Mtb to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. Inhibition of growth is detected by the absence of this color change.

Protocol:

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate. A common starting concentration for novel compounds is 100 µM.

  • Inoculation: The diluted Mtb suspension is added to each well containing the test compound.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Development: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 16-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the viability of Mtb and can be adapted for drug susceptibility testing.

Principle: This assay utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable Mtb cell, it injects its DNA, leading to the expression of luciferase. The addition of the substrate luciferin results in light production, which is proportional to the number of viable bacteria.

Protocol:

  • Bacterial Suspension: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth.

  • Drug Exposure: The bacterial suspension is incubated with various concentrations of the test compound for a predetermined period (e.g., 48-72 hours).

  • Phage Infection: The luciferase reporter phage is added to the drug-treated Mtb cultures and incubated for a few hours to allow for infection and luciferase expression.

  • Luminometry: D-luciferin is added to the wells, and the light output (Relative Light Units, RLU) is measured using a luminometer.

  • Interpretation: A significant reduction in RLU in drug-treated samples compared to the untreated control indicates bactericidal or bacteriostatic activity.

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Potential Mechanisms of Action of 2-Aminothiazole Derivatives

dot

cluster_KasA Mechanism 1: Inhibition of Mycolic Acid Synthesis cluster_ATP Mechanism 2: Disruption of Cellular Energetics Agent_KasA This compound (2-Aminothiazole Derivative) KasA β-Ketoacyl-ACP Synthase (KasA) Agent_KasA->KasA Inhibits FASII Fatty Acid Synthase-II (FAS-II) Pathway KasA->FASII Essential for Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Leads to Cell_Wall Mtb Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Agent_ATP This compound (2-Aminothiazole Derivative) PMF Proton Motive Force (PMF) Agent_ATP->PMF Dissipates ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Metabolism Cellular Metabolism & Processes ATP_Production->Metabolism Fuels Death Bacterial Cell Death Metabolism->Death Failure leads to cluster_workflow Drug Screening Workflow Start Start: Compound Library Primary_Screen Primary Screening (MABA) Start->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Active Compounds MIC_Determination MIC Determination in Different Media Hit_Confirmation->MIC_Determination Bactericidal_Assay Bactericidal vs. Bacteriostatic (e.g., LRP Assay) MIC_Determination->Bactericidal_Assay Mechanism_Study Mechanism of Action Studies Bactericidal_Assay->Mechanism_Study End Lead Candidate Mechanism_Study->End cluster_media_logic Media Composition and Drug Efficacy Media Growth Medium Composition Nutrients Nutrient Availability (Carbon, Nitrogen sources) Media->Nutrients Metabolism Mtb Metabolic State Nutrients->Metabolism Target Drug Target Expression & Accessibility Metabolism->Target Activity Observed Drug Activity (MIC) Target->Activity

References

Methodological & Application

Application Notes and Protocols for Dissolving "Antitubercular agent-33" for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitubercular agent-33" is a promising 2-aminothiazole derivative demonstrating potent in vitro activity against Mycobacterium tuberculosis.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in various in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, cytotoxicity assays, and mechanism of action studies. This document provides detailed application notes and a standardized protocol for the dissolution of "this compound" to ensure its stability and bioavailability in experimental settings.

Compound Information

ParameterValue
Compound Name This compound
Chemical Class 2-aminothiazole derivative
CAS Number 476317-29-0
Molecular Formula C15H10N4O3S
Molecular Weight 326.33 g/mol [3]
Storage (Lyophilized Powder) Store at -20°C or -80°C, protected from light.
Storage (Stock Solution) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Solubility and Solvent Selection

The solubility of "this compound" in aqueous solutions is expected to be low. Therefore, an organic solvent is typically required to prepare a high-concentration stock solution, which can then be further diluted in aqueous-based culture media for in vitro assays.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is the recommended primary solvent for preparing a high-concentration stock solution of "this compound".

  • Ethanol: While potentially a suitable solvent, its volatility and potential for cytotoxicity at higher concentrations in cell-based assays make it a secondary choice compared to DMSO.

Important Considerations:

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the in vitro assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.

  • Solubility Testing: It is highly recommended to perform a small-scale solubility test to determine the maximum achievable concentration of "this compound" in the chosen solvent before preparing a large-volume stock solution.

Experimental Protocol: Preparation of "this compound" Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.

Materials:

  • "this compound" (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of "this compound" and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Mass: Calculate the mass of "this compound" required to prepare the desired volume of a 10 mM stock solution using the following formula:

    Mass (mg) = Desired Volume (mL) x 10 mM x 326.33 ( g/mol ) / 1000

    Example: For 1 mL of a 10 mM stock solution, you would need 3.26 mg of "this compound".

  • Weigh Compound: Carefully weigh the calculated amount of "this compound" powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If necessary, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for short intervals to aid dissolution.

  • Sterilization (Optional): If required for the specific in vitro assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

Workflow for Dissolving this compound

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start equilibrate Equilibrate Compound and Solvent to Room Temperature start->equilibrate calculate Calculate Required Mass of Compound equilibrate->calculate weigh Weigh Compound calculate->weigh add_solvent Add DMSO to Compound weigh->add_solvent vortex Vortex to Mix add_solvent->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility aid_dissolution Warm (≤37°C) or Sonicate (Optional) check_solubility->aid_dissolution Incomplete sterilize Filter Sterilize (Optional) check_solubility->sterilize Complete aid_dissolution->vortex aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store end_node Ready for Use in In Vitro Assays store->end_node

Caption: Workflow for the preparation of "this compound" stock solution.

Signaling Pathway Context (Hypothetical)

While the precise molecular target of "this compound" may still be under investigation, many antitubercular agents interfere with critical bacterial processes. The diagram below illustrates a generalized signaling pathway that could be inhibited by such an agent, leading to bacterial cell death.

Signaling_Pathway cluster_drug_action Drug Action cluster_bacterial_process Mycobacterium tuberculosis Cellular Process drug This compound enzyme Essential Enzyme (e.g., InhA, RpoB) drug->enzyme Inhibition product Essential Product(s) (e.g., Mycolic Acids, RNA) enzyme->product substrate Substrate(s) substrate->enzyme cell_wall Cell Wall Integrity / RNA Synthesis product->cell_wall viability Bacterial Viability cell_wall->viability

Caption: Hypothetical inhibitory action of an antitubercular agent on a key bacterial pathway.

References

"Antitubercular agent-33" dosage for macrophage infection models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antitubercular Agent-33

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel synthetic compound belonging to the imidazopyridine class, currently under investigation for its potent activity against Mycobacterium tuberculosis (Mtb). This document provides detailed protocols for evaluating the efficacy and cytotoxicity of this compound in in vitro macrophage infection models. The primary proposed mechanism of action involves the inhibition of Mtb's mycolic acid synthesis, a critical component of the bacterial cell wall, and modulation of the host macrophage's innate immune response, specifically targeting the TLR2-NF-κB signaling axis.

Quantitative Data Summary

The following tables summarize the cytotoxic and efficacy data for this compound in relevant macrophage cell lines and against M. tuberculosis H37Rv.

Table 1: Cytotoxicity of this compound

Cell Line Assay Type Incubation Time (h) CC₅₀ (µM)
RAW 264.7 (Murine Macrophage) MTT 48 152.4
THP-1 (Human Monocyte-derived) LDH 48 189.7

| Bone Marrow-Derived Macrophages | MTT | 72 | 125.8 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the agent that causes a 50% reduction in cell viability.

Table 2: Efficacy of this compound against M. tuberculosis H37Rv

Assay Condition Metric Value (µM)
Broth Microdilution (Axenic culture) MIC₉₀ 0.8
Intracellular (THP-1 Macrophages) IC₅₀ 2.5

| Intracellular (RAW 264.7 Macrophages) | IC₅₀ | 2.1 |

MIC₉₀ (Minimum Inhibitory Concentration 90%) is the concentration required to inhibit 90% of bacterial growth in broth. IC₅₀ (50% inhibitory concentration) is the concentration required to inhibit 50% of bacterial growth inside infected macrophages.

Experimental Protocols

Protocol 1: Macrophage Cytotoxicity Assay (MTT-based)

This protocol determines the concentration range at which this compound is toxic to macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • PBS (Phosphate-Buffered Saline)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.5 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.

Protocol 2: Intracellular Antitubercular Activity Assay

This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.

Materials:

  • Differentiated THP-1 cells (or other suitable macrophages)

  • M. tuberculosis H37Rv culture

  • Complete culture medium without antibiotics

  • This compound

  • 24-well cell culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates supplemented with OADC

  • Sterile water

Procedure:

  • Macrophage Seeding: Seed 2 x 10⁵ macrophages per well in a 24-well plate and allow them to adhere overnight.

  • Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis H37Rv in culture medium. Adjust the bacterial concentration to achieve a multiplicity of infection (MOI) of 1:1 (1 bacterium per 1 macrophage).

  • Infection: Remove the medium from the macrophages and add the bacterial suspension. Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove non-phagocytosed bacteria. Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Compound Treatment: Wash the cells again and add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 20 µM). Include a "no drug" control. This is your "Time 0" point.

  • Time 0 Lysis: For the Time 0 data point, lyse the cells in one set of wells with 500 µL of lysis buffer.

  • Incubation: Incubate the remaining plates for 72 hours at 37°C, 5% CO₂.

  • Post-Incubation Lysis: After 72 hours, lyse the treated and untreated wells.

  • CFU Enumeration: Prepare serial dilutions of the lysates from both Time 0 and 72-hour time points in sterile water. Plate 100 µL of each dilution onto 7H11 agar plates.

  • Colony Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Calculate the percent inhibition of Mtb growth for each concentration of this compound compared to the growth in the "no drug" control wells (after accounting for the initial inoculum at Time 0). Determine the IC₅₀ from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation Phase (Day 1-2) cluster_infection Infection & Treatment (Day 3) cluster_incubation Incubation & Lysis (Day 4-6) cluster_analysis Analysis (Day 7 - Week 4) p1 Seed Macrophages (2x10^5 cells/well) p2 Adherence (24h) p1->p2 p3 Prepare Mtb Inoculum (MOI=1) p2->p3 i1 Infect Macrophages (4h) p3->i1 i2 Wash & Remove Extracellular Mtb i1->i2 i3 Add Agent-33 Dilutions (Time 0) i2->i3 i4 Lyse 'Time 0' Wells i3->i4 inc1 Incubate Treated Cells (72h) i3->inc1 a1 Serial Dilution & Plating of Lysates i4->a1 inc2 Lyse Treated Wells inc1->inc2 inc2->a1 a2 Incubate Agar Plates (3-4 weeks) a1->a2 a3 Count CFUs a2->a3 a4 Calculate IC50 a3->a4

Caption: Workflow for intracellular Mtb growth inhibition assay.

Proposed Signaling Pathway Modulation

G mtb M. tuberculosis tlr2 TLR2 mtb->tlr2 Activates myd88 MyD88 tlr2->myd88 nfkb NF-κB myd88->nfkb Activates Signaling Cascade nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nucleus->cytokines Upregulates Transcription agent33 This compound agent33->myd88 Inhibits

Caption: Agent-33's proposed inhibition of the TLR2-MyD88-NF-κB axis.

Application Note and Protocol: Stability and Storage of Antitubercular Agent-33

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the stability profile and recommended storage conditions for the novel investigational compound, Antitubercular Agent-33. As a critical component of preclinical and early-phase drug development, understanding the chemical stability of a new molecular entity is paramount for ensuring data integrity, safety, and the development of a viable drug product. The following sections detail the outcomes of forced degradation studies, long-term stability trials, and provide standardized protocols for handling and analysis. This information is intended to guide researchers, chemists, and formulation scientists in maintaining the quality and reliability of this compound throughout the research and development lifecycle.

Physicochemical Properties

This compound is a synthetic small molecule with the following general characteristics:

PropertyDescription
Appearance White to off-white crystalline powder
Molecular Formula C₂₀H₁₈N₄O₃S
Molecular Weight 402.45 g/mol
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water.
Melting Point 188 - 192 °C

Stability Profile

Comprehensive stability studies were conducted to elucidate the degradation pathways and define optimal storage conditions for this compound.

Forced Degradation Studies

Forced degradation studies were performed to identify the intrinsic stability of the molecule and potential degradation products. Samples of this compound were subjected to various stress conditions as outlined by ICH Q1A(R2) guidelines. The results are summarized below.

Stress ConditionDurationAssay (%) of InitialTotal Impurities (%)Major DegradantObservations
Acid Hydrolysis (0.1 N HCl) 24 hours85.214.8ATA-33-HYD-01Significant degradation observed.
Base Hydrolysis (0.1 N NaOH) 8 hours78.521.5ATA-33-HYD-02Rapid degradation with color change to yellow.
Oxidative (3% H₂O₂) 24 hours92.17.9ATA-33-OXI-01Moderate degradation.
Thermal (80°C, solid state) 7 days99.50.5-Highly stable in solid form under heat.
Photolytic (ICH Q1B, solid state) 7 days96.83.2ATA-33-PHO-01Moderate sensitivity to light.
Photolytic (ICH Q1B, in solution) 24 hours89.410.6ATA-33-PHO-01Significant degradation in solution.
Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies were conducted on the solid form of this compound, packaged in amber glass vials.

Table 1: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial 99.80.2White crystalline powder
1 Month 99.70.3Conforms
3 Months 99.50.5Conforms
6 Months 99.20.8Conforms

Table 2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial 99.80.2White crystalline powder
3 Months 99.80.2Conforms
6 Months 99.70.3Conforms
12 Months 99.70.3Conforms
24 Months 99.60.4Conforms

Recommended Storage and Handling

Storage Conditions:

  • Long-Term Storage: Store the solid material at 2-8°C .

  • Protection: Keep in a tightly sealed container, protected from light. An amber glass vial is recommended.

  • Inert Atmosphere: For maximum stability over extended periods (>2 years), storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Handling:

  • Weighing and Aliquoting: Perform in a controlled environment with low humidity. Minimize exposure to ambient light.

  • Solution Preparation: Prepare solutions fresh for each experiment. Due to susceptibility to hydrolysis and photolysis, solutions should not be stored. If short-term storage is unavoidable, keep solutions at 2-8°C in the dark for no longer than 24 hours.

  • Solvent: Use anhydrous, high-purity solvents (e.g., DMSO) for preparing stock solutions.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol describes the reversed-phase HPLC method for determining the purity of this compound and quantifying its degradants.

Instrumentation:

  • HPLC system with UV/Vis or DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in DMSO. Dilute with Sample Diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the this compound sample in DMSO. Dilute with Sample Diluent to a final concentration of 0.1 mg/mL.

  • Injection: Inject the standard and sample solutions onto the HPLC system.

  • Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the area percent of the main peak and any impurity peaks.

Protocol 2: Forced Degradation Study

This protocol details the procedure for subjecting this compound to stress conditions.

Materials:

  • This compound

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • HPLC system and reagents (from Protocol 1)

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare separate 1.0 mg/mL solutions of this compound in the following stress media:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water (for control)

  • Stress Conditions:

    • Hydrolysis: Incubate the acidic, basic, and neutral solutions at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

    • Oxidation: Incubate the oxidative solution at room temperature. Collect samples at appropriate time points.

    • Thermal (Solid): Place solid powder in a vial and store in an 80°C oven. Test at 1 and 7 days.

    • Photolytic (Solid & Solution): Expose solid powder and a 0.1 mg/mL solution (in quartz cuvette) to light in a photostability chamber (ICH Q1B option 2). Use a dark control wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

  • Data Evaluation: Determine the percentage of degradation and identify major degradation products by their relative retention times.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_storage 3. Stability Storage (Long-Term) cluster_analysis 4. Analysis cluster_output 5. Data Evaluation Sample Receive Antitubercular Agent-33 Batch Prep_Solid Prepare Solid Samples (Vials) Sample->Prep_Solid Prep_Solution Prepare Solution Samples (0.1 mg/mL) Sample->Prep_Solution Thermal Thermal (80°C Solid) Prep_Solid->Thermal Photo Photolytic (ICH Q1B) Prep_Solid->Photo Accelerated Accelerated 40°C / 75% RH Prep_Solid->Accelerated LongTerm Long-Term 25°C / 60% RH Prep_Solid->LongTerm Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep_Solution->Base Oxidative Oxidation (3% H2O2, RT) Prep_Solution->Oxidative Analysis HPLC-UV/DAD Analysis (Protocol 1) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Accelerated->Analysis LongTerm->Analysis Report Generate Stability Report: - Assay (%) - Impurity Profile - Mass Balance Analysis->Report

Caption: Workflow for stability assessment of this compound.

Degradation_Pathway ATA33 This compound (C₂₀H₁₈N₄O₃S) HYD01 ATA-33-HYD-01 (Acid-catalyzed) ATA33->HYD01 H⁺ / H₂O HYD02 ATA-33-HYD-02 (Base-catalyzed) ATA33->HYD02 OH⁻ / H₂O OXI01 ATA-33-OXI-01 (Oxidized Thioether) ATA33->OXI01 [O] PHO01 ATA-33-PHO-01 (Photocyclized Product) ATA33->PHO01

Caption: Hypothetical degradation pathways for this compound.

Application Notes and Protocols: Evaluation of Antitubercular Agent-33 in Combination with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action of "Antitubercular agent-33" and its quantitative synergistic interactions with first-line anti-tuberculosis drugs is not publicly available. The following application note presents a hypothetical, yet scientifically plausible, scenario to serve as a template for the evaluation of novel anti-tubercular compounds in combination therapy. The experimental protocols provided are based on established methodologies in tuberculosis research.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen involves a combination of first-line drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[1][2] However, the long duration of therapy and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitate the development of new, more effective treatment strategies.[3][4]

Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[5][6] "this compound" is a novel 2-aminothiazole derivative demonstrating potent in vitro activity against Mtb, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.78 µM to 3.1 µM.[7] This document provides detailed protocols for evaluating the synergistic potential of this compound when used in combination with first-line anti-TB drugs.

Hypothetical Mechanism of Action: For the purpose of this guide, we hypothesize that this compound inhibits the enzyme decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). DprE1 is a crucial enzyme in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This mechanism is distinct from that of the first-line agents, providing a strong rationale for exploring synergistic interactions.

Data Presentation: In Vitro Synergy

The following tables summarize hypothetical quantitative data for the in vitro activity of this compound alone and in combination with first-line TB drugs against M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents

CompoundTarget/Mechanism of ActionMIC (µg/mL)MIC (µM)
This compound DprE1 (Cell Wall Synthesis) - Hypothesized0.51.5
Isoniazid (INH) Mycolic Acid Synthesis (InhA)[1][8]0.050.36
Rifampicin (RIF) RNA Polymerase (rpoB)[1][8]0.10.12
Pyrazinamide (PZA) Trans-translation, Membrane Energetics (pncA)[1][8]25203
Ethambutol (EMB) Arabinogalactan Synthesis (embB)[2][9]2.512.2

Table 2: Synergistic Activity of this compound with First-Line Drugs (Checkerboard Assay)

The Fractional Inhibitory Concentration Index (FICI) is used to define the nature of the interaction.

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Drug CombinationFICI ValueInterpretation
Agent-33 + INH 0.75Additive
Agent-33 + RIF 0.375Synergy
Agent-33 + PZA 1.25Indifference
Agent-33 + EMB 0.50Synergy

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol details the methodology to assess the in vitro interaction between this compound and first-line TB drugs using a two-drug checkerboard microdilution method.[10][11][12]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound and first-line drugs (INH, RIF, PZA, EMB)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Multichannel pipette

Procedure:

  • Drug Preparation: Prepare stock solutions of all drugs in DMSO. Create serial two-fold dilutions of each drug in 7H9 broth.

  • Plate Setup:

    • Dispense 50 µL of 7H9 broth into each well of a 96-well plate.

    • Along the x-axis (columns 2-11), add 50 µL of serial dilutions of Drug A (e.g., this compound), creating a concentration gradient from left to right.

    • Along the y-axis (rows B-G), add 50 µL of serial dilutions of Drug B (e.g., Rifampicin), creating a concentration gradient from top to bottom.

    • This creates a matrix of drug combinations. Wells in column 12 (no Drug A) and row H (no Drug B) will serve as single-drug controls. Well A1 will be the drug-free growth control.

  • Bacterial Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Data Analysis:

    • The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change.

    • Calculate the FICI using the formula: FICI = FIC of Drug A + FIC of Drug B where FIC = (MIC of drug in combination) / (MIC of drug alone)

    • Interpret the FICI value as described in Table 2.

Protocol 2: Time-Kill Curve Assay

This protocol is used to assess the bactericidal dynamics of a synergistic drug combination (e.g., this compound + Rifampicin) over time.[13][14][15]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H11 agar plates with OADC supplement

  • Selected drugs at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC)

  • Sterile culture tubes and plating supplies

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute it to a starting concentration of ~10⁶ CFU/mL in 20 mL of 7H9 broth in multiple culture tubes.

  • Drug Exposure: Add drugs to the tubes to achieve the desired concentrations. Include the following controls:

    • Growth control (no drug)

    • This compound alone (at 1x MIC)

    • Rifampicin alone (at 1x MIC)

    • Combination of Agent-33 and Rifampicin (e.g., 0.5x MIC of each)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

  • Viability Counting: Prepare serial 10-fold dilutions of each aliquot in sterile saline with 0.05% Tween 80. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time (in days) for each condition.

    • A bactericidal effect is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Synergy is demonstrated if the combination results in a ≥ 2-log₁₀ decrease in CFU/mL compared to the most active single agent.

Visualization of Pathways and Workflows

Mycobacterial Cell Wall Synthesis Inhibition

The following diagram illustrates the hypothetical mechanism of this compound and the known mechanisms of first-line drugs targeting the mycobacterial cell.

TB_Drug_Targets cluster_Cell Mycobacterium tuberculosis Cell DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription Ribosome Ribosome RNA_Polymerase->Ribosome mRNA Proteins Proteins Ribosome->Proteins Mycolic_Acid_Synth Mycolic Acid Synthesis (InhA) Cell_Wall Cell Wall Mycolic_Acid_Synth->Cell_Wall Arabinogalactan_Synth Arabinogalactan Synthesis (embB) Arabinogalactan_Synth->Cell_Wall DprE1_Enzyme DprE1 Enzyme DprE1_Enzyme->Arabinogalactan_Synth Precursor Synthesis RIF Rifampicin RIF->RNA_Polymerase Inhibits INH Isoniazid INH->Mycolic_Acid_Synth Inhibits EMB Ethambutol EMB->Arabinogalactan_Synth Inhibits Agent33 Antitubercular agent-33 Agent33->DprE1_Enzyme Inhibits (Hypothesized)

Caption: Drug targets in M. tuberculosis.

Experimental Workflow for Combination Drug Evaluation

This diagram outlines the logical flow for evaluating a novel compound in combination with existing drugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Start Identify Novel Compound (this compound) MIC_Single Determine MIC of Single Agents Start->MIC_Single Checkerboard Checkerboard Assay (Synergy Screening) MIC_Single->Checkerboard FICI Calculate FICI Checkerboard->FICI TimeKill Time-Kill Curve Assay (Bactericidal Activity) FICI->TimeKill Select Synergistic Pairs (FICI ≤ 0.5) Result_Synergy Identify Synergistic Combinations TimeKill->Result_Synergy Toxicity Cytotoxicity Assay (e.g., on Macrophages) Result_Synergy->Toxicity Intracellular Intracellular Killing Assay (Macrophage Model) Toxicity->Intracellular Animal_Model Animal Model Efficacy (e.g., Mouse Model) Intracellular->Animal_Model PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Animal_Model->PKPD End Lead Combination for Clinical Trials PKPD->End

Caption: Workflow for combination anti-TB drug evaluation.

References

Application Notes and Protocols for Testing "Antitubercular agent-33" against Drug-Resistant Mycobacterium tuberculosis (Mtb) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of "Antitubercular agent-33" against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The protocols outlined below cover essential in vitro assays to determine the agent's potency, selectivity, and efficacy in a biologically relevant intracellular model.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action.[1][2] "this compound" is a novel compound identified as a potential candidate for treating drug-resistant tuberculosis. This document details the standardized protocols for its initial in vitro characterization.

Data Presentation

Table 1: In Vitro Activity of this compound against Drug-Resistant Mtb Strains
Mtb StrainResistance ProfileMIC (µg/mL) of this compoundMIC (µg/mL) of Rifampicin (Control)MIC (µg/mL) of Isoniazid (Control)
H37RvSusceptible
MDR-TB Isolate 1RIF-R, INH-R>1.0>0.1
MDR-TB Isolate 2RIF-R, INH-R>1.0>0.1
XDR-TB Isolate 1RIF-R, INH-R, FQ-R, AG/CP-R>1.0>0.1
XDR-TB Isolate 2RIF-R, INH-R, FQ-R, AG/CP-R>1.0>0.1

Abbreviations: MIC, Minimum Inhibitory Concentration; RIF-R, Rifampicin-Resistant; INH-R, Isoniazid-Resistant; FQ-R, Fluoroquinolone-Resistant; AG/CP-R, Aminoglycoside/Capreomycin-Resistant.

Table 2: Cytotoxicity and Intracellular Efficacy of this compound
CompoundCC₅₀ in J774A.1 cells (µM)EC₉₀ in Mtb-infected J774A.1 cells (µM)Selectivity Index (SI = CC₅₀/EC₉₀)
This compound
Rifampicin (Control)

Abbreviations: CC₅₀, 50% Cytotoxic Concentration; EC₉₀, 90% Effective Concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates[5]

  • "this compound" stock solution

  • Control drugs (Rifampicin, Isoniazid)

  • Mtb strains (H37Rv, MDR, and XDR clinical isolates)

  • Resazurin sodium salt solution

Procedure:

  • Prepare a serial two-fold dilution of "this compound" and control drugs in a 96-well plate.

  • Prepare an inoculum of each Mtb strain from a mid-log phase culture, adjusted to a McFarland standard of 0.5.[6]

  • Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is the lowest drug concentration that prevents the color change of resazurin from blue to pink.[7]

Cytotoxicity Assay

This protocol assesses the toxicity of "this compound" to a mammalian cell line.[7][8]

Materials:

  • J774A.1 murine macrophage cell line[9]

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well cell culture plates

  • "this compound" stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed J774A.1 cells into a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of "this compound" for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10]

Macrophage Infection Model for Efficacy Testing

This protocol evaluates the efficacy of "this compound" against intracellular Mtb.[11][12][13] Macrophages are the primary host cells for Mtb, making this a crucial model for assessing potential drug efficacy.[14]

Materials:

  • J774A.1 murine macrophage cell line

  • Mtb H37Rv expressing a reporter gene (e.g., luciferase or GFP)

  • DMEM with 10% FBS

  • 24-well cell culture plates

  • "this compound" stock solution

  • Lysis buffer

  • Luminometer or fluorometer

Procedure:

  • Seed J774A.1 cells in a 24-well plate and allow them to adhere.

  • Infect the macrophages with the reporter-expressing Mtb at a multiplicity of infection (MOI) of 1:1.

  • After 4 hours, wash the cells to remove extracellular bacteria.

  • Add fresh media containing serial dilutions of "this compound".

  • Incubate for 4 days.

  • Lyse the macrophages and measure the reporter signal (luminescence or fluorescence).

  • The EC₉₀ is the concentration of the compound that reduces the reporter signal by 90% compared to the untreated infected cells.[9]

Mandatory Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay cluster_efficacy Intracellular Efficacy prep_mic Prepare Drug Dilutions inoculate_mic Inoculate with Mtb Strains prep_mic->inoculate_mic incubate_mic Incubate (7 days) inoculate_mic->incubate_mic read_mic Add Resazurin & Read MIC incubate_mic->read_mic seed_cells Seed Macrophages treat_cells Treat with Agent-33 seed_cells->treat_cells incubate_cyto Incubate (48h) treat_cells->incubate_cyto read_cyto MTT Assay & Read CC50 incubate_cyto->read_cyto infect_macro Infect Macrophages with Mtb treat_macro Treat with Agent-33 infect_macro->treat_macro incubate_efficacy Incubate (4 days) treat_macro->incubate_efficacy read_efficacy Lyse Cells & Read EC90 incubate_efficacy->read_efficacy start Start Evaluation of This compound cluster_mic cluster_mic start->cluster_mic cluster_cyto cluster_cyto start->cluster_cyto cluster_efficacy cluster_efficacy end Data Analysis & Selectivity Index Calculation cluster_mic->end cluster_cyto->end cluster_efficacy->end Mtb_Drug_Resistance_Mechanisms cluster_mechanisms Mechanisms of Drug Resistance in Mtb target_mod Target Modification (e.g., rpoB mutations for RIF) efflux Drug Efflux Pumps (e.g., Tap, Mmr) drug_inactivation Drug Inactivation (e.g., Eis acetyltransferase for KAN) cell_wall Reduced Cell Wall Permeability agent33 This compound agent33->target_mod Potential Target? agent33->efflux Susceptible to Efflux? agent33->drug_inactivation Resistant to Inactivation? agent33->cell_wall Can Penetrate? Signaling_Pathway_Inhibition cluster_pathway Hypothetical Target Pathway for Agent-33 precursor Substrate A Precursor enzyme1 Enzyme 1 (e.g., Kinase) precursor->enzyme1 intermediate Intermediate B enzyme1->intermediate enzyme2 Enzyme 2 (e.g., Synthase) intermediate->enzyme2 product Essential Product C (e.g., Cell Wall Component) enzyme2->product mtb_death Mtb Cell Death product->mtb_death agent33 Antitubercular agent-33 agent33->inhibition inhibition->enzyme2 Inhibition

References

"Antitubercular agent-33" for studying mycobacterial cell wall inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-33 is a 2-aminothiazole derivative that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This document provides detailed application notes and experimental protocols for researchers studying mycobacterial cell wall inhibitors, using this compound as a reference compound. The methodologies outlined below are essential for characterizing the efficacy, mechanism of action, and safety profile of novel antitubercular candidates. The primary proposed mechanism of action for many antitubercular agents is the inhibition of enzymes crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[3]

Data Presentation

The following table summarizes the known quantitative data for this compound.

ParameterValueCell Line / ConditionsReference
MIC 1.6-3.1 µMM. tuberculosis in 7H9-glucose media[1]
MIC 0.78 µMM. tuberculosis in GAST media[1]

Signaling Pathways and Experimental Workflows

Mycobacterial Cell Wall Biosynthesis Pathway

The mycobacterial cell wall is a complex structure essential for the survival and virulence of M. tuberculosis. A key component of this wall is the mycolic acid layer, which is covalently linked to arabinogalactan and peptidoglycan.[4][5][6][7] The biosynthesis of mycolic acids is a multi-step process involving several key enzymes, with the enoyl-acyl carrier protein reductase (InhA) being a well-validated drug target.[3] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) FAS_II_Initiation FAS-II Initiation FAS_I->FAS_II_Initiation Acyl-CoAs ACC Acetyl-CoA Carboxylase (ACC) ACC->FAS_I Malonyl-CoA FAS_II_Elongation FAS-II Elongation Cycles FAS_II_Initiation->FAS_II_Elongation InhA Enoyl-ACP Reductase (InhA) InhA->FAS_II_Elongation Reduction FAS_II_Elongation->InhA Pks13 Polyketide Synthase (Pks13) FAS_II_Elongation->Pks13 Meromycolic Acid Precursors Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation AG Arabinogalactan Mycolic_Acids->AG Esterification Cell_Wall Mycobacterial Cell Wall AG->Cell_Wall Agent33 This compound (Proposed) Agent33->InhA Inhibition

Caption: Proposed mechanism of action of this compound targeting the InhA enzyme in the mycolic acid biosynthesis pathway.

Experimental Workflow for Characterization of Antitubercular Agents

The following workflow outlines the key experimental stages for the preclinical evaluation of a novel antitubercular agent like this compound.

Experimental_Workflow Start Novel Compound (e.g., this compound) MIC_Assay 1. Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT Assay) MIC_Assay->Cytotoxicity_Assay Active Compounds Mechanism_Study 3. Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Study Non-toxic, Active Compounds InhA_Assay 3a. InhA Enzymatic Assay Mechanism_Study->InhA_Assay Docking 3b. In Silico Molecular Docking Mechanism_Study->Docking In_Vivo 4. In Vivo Efficacy Studies (Mouse Model) InhA_Assay->In_Vivo Docking->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds

Caption: A typical experimental workflow for the preclinical evaluation of a novel antitubercular agent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent compound, resorufin, by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).

    • Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (containing only broth and bacteria) and a sterile control (broth only).

    • Add 100 µL of the final bacterial inoculum to each well, except for the sterile control. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-seal the plate and incubate at 37°C for 24-48 hours.

  • Reading Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Cytotoxicity Assay using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the cytotoxicity of the test compound on a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line, e.g., A549, RAW264.7)[9][10]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Protocol:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • The CC₅₀ (50% cytotoxic concentration) can be determined by plotting the percentage of cell viability against the compound concentration.

In Silico Molecular Docking against InhA

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol outlines a general procedure for docking this compound into the active site of the InhA enzyme.

Software and Resources:

  • Molecular docking software (e.g., AutoDock Vina, Glide)

  • Molecular visualization software (e.g., PyMOL, Discovery Studio)

  • Protein Data Bank (PDB) for the crystal structure of InhA (e.g., PDB ID: 1BVR)[3]

  • A 3D structure of this compound

Protocol:

  • Protein Preparation:

    • Download the crystal structure of InhA from the PDB.

    • Prepare the protein by removing water molecules, ligands, and any co-factors not relevant to the docking study.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool and perform energy minimization.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the InhA protein. This is typically centered on the known active site or the location of a co-crystallized ligand.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Run the docking simulation with the prepared protein and ligand. The software will generate multiple possible binding poses of the ligand in the protein's active site.

    • The docking algorithm will score and rank these poses based on their predicted binding affinity (e.g., in kcal/mol).[3][11]

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of InhA.[11]

This detailed guide provides a comprehensive framework for researchers to investigate the potential of this compound and other novel compounds as inhibitors of the mycobacterial cell wall. The provided protocols are foundational and can be adapted based on specific research needs and available resources.

References

Application of "Antitubercular agent-33" in mycobacterial growth inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antitubercular agent-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent 2-aminothiazole derivative demonstrating significant in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] This document provides detailed application notes and protocols for the utilization of this compound in mycobacterial growth inhibition studies. The information herein is intended to guide researchers in the effective use of this compound for screening, mechanism of action studies, and preclinical development.

Mechanism of Action

While the precise mechanism of action for all 2-aminothiazole derivatives is an active area of research, current evidence suggests that compounds in this class may interfere with critical cellular processes in M. tuberculosis. One proposed pathway involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[2][3] This inhibition disrupts the integrity of the cell envelope, leading to bacterial cell death.

cluster_pathway Proposed Mechanism of Action of this compound Antitubercular_agent_33 This compound Enzyme_Target Key Enzyme (e.g., InhA) Antitubercular_agent_33->Enzyme_Target Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Enzyme_Target->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Results in cluster_workflow Experimental Workflow for Antimycobacterial Agent Evaluation Start Start: Compound Synthesis/Acquisition Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution MIC_Assay Determine MIC (e.g., MABA) Stock_Solution->MIC_Assay Cytotoxicity_Assay Determine Cytotoxicity (CC₅₀) (e.g., MTT Assay) Stock_Solution->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC₅₀ / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_Studies Mechanism of Action Studies Selectivity_Index->Mechanism_Studies If SI is high End End: Lead Candidate Mechanism_Studies->End

References

Application Notes: "Antitubercular agent-33" as a Chemical Probe for Novel TB Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains.[1][2] A critical challenge in TB drug discovery is the identification of novel molecular targets essential for Mtb survival.[2][3][4][5] Chemical probes are powerful tools for target identification and validation, enabling the exploration of a pathogen's proteome in its native environment.[1][6]

"Antitubercular agent-33" is a potent, cell-permeable benzofuran derivative designed for activity-based protein profiling and target discovery in M. tuberculosis.[7][8] This molecule incorporates a reactive moiety for covalent modification of its protein target(s) and a bio-orthogonal handle for subsequent affinity purification and identification. These notes provide a comprehensive overview of its application in identifying novel TB drug targets. Several benzofuran-based compounds have been identified as potent repressive agents of essential Mtb enzymes like Pks13.[9][10]

Product Information

  • Product Name: this compound

  • Appearance: White to off-white solid

  • Molecular Formula: C₂₀H₁₅BrFN₃O₃

  • Molecular Weight: 456.26 g/mol

  • Purity: ≥98% by HPLC

  • Solubility: Soluble in DMSO (>20 mg/mL)

  • Storage: Store at -20°C, protect from light.

Data Presentation

Quantitative data for "this compound" is summarized below. The data is representative of potent benzofuran derivatives investigated for antitubercular properties.

Table 1: In Vitro Antitubercular Activity

M. tuberculosis StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
H37Rv (ATCC 27294)0.250.5
MDR Strain (RIFR, INHR)0.51.0
XDR Strain (RIFR, INHR, FQR)1.02.0

MIC: Minimum Inhibitory Concentration. Data generated using the Microplate Alamar Blue Assay (MABA).

Table 2: Cytotoxicity and Selectivity Index

Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC₅₀)
Vero (Monkey Kidney)> 50> 200
HepG2 (Human Liver)> 50> 200
A549 (Human Lung)> 50> 200

CC₅₀: 50% Cytotoxic Concentration. High SI indicates high selectivity for the bacterium over mammalian cells.

Experimental Protocols

Detailed methodologies for the application of "this compound" in target identification are provided below.

Protocol 1: Preparation of "this compound"-Immobilized Beads

This protocol describes the conjugation of the chemical probe to agarose beads via its bio-orthogonal handle for use in affinity pulldown experiments.

Materials:

  • "this compound" with an azide handle

  • DBCO-activated Agarose Beads

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Resuspend 1 mL of DBCO-activated agarose bead slurry in 10 mL of ice-cold PBS.

  • Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat this wash step twice.

  • Prepare a 10 mM stock solution of "this compound" in DMSO.

  • Add 100 µL of the "this compound" stock solution to the washed beads.

  • Add PBS to a final reaction volume of 2 mL.

  • Incubate the reaction mixture overnight at 4°C with gentle end-over-end rotation.

  • Centrifuge at 500 x g for 2 minutes and discard the supernatant.

  • Wash the beads three times with 10 mL of PBS containing 0.1% Tween-20 to remove any unbound probe.

  • Resuspend the beads in 1 mL of PBS and store at 4°C.

Protocol 2: Target Identification from M. tuberculosis Lysate

This protocol outlines the procedure for identifying protein targets of "this compound" from Mtb cell lysates.

Materials:

  • M. tuberculosis H37Rv culture

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail)

  • "this compound"-immobilized beads

  • Control (unconjugated) agarose beads

  • Wash Buffer (Lysis buffer with 0.1% NP-40)

  • Elution Buffer (2X SDS-PAGE loading buffer)

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer.

  • Lyse the cells using a bead beater with 0.1 mm silica beads (6 cycles of 45 seconds on, 1 minute off, on ice).

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a Bradford assay.

  • Incubate 1 mg of total protein lysate with 50 µL of "this compound"-immobilized beads and 50 µL of control beads separately.

  • Incubate for 4 hours at 4°C with gentle rotation.

  • Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.

  • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, add 50 µL of Elution Buffer to the beads and boil at 95°C for 10 minutes to elute the bound proteins.

  • Centrifuge at 1,000 x g for 5 minutes and collect the supernatant for SDS-PAGE analysis.

Protocol 3: In-Gel Digestion and Mass Spectrometry

This protocol details the preparation of eluted proteins for identification by mass spectrometry.

Procedure:

  • Run the eluted protein samples from Protocol 2 on a 4-12% SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue.

  • Excise the protein bands that are unique to the "this compound" lane.

  • Destain the gel pieces with 50% acetonitrile in 25 mM ammonium bicarbonate.

  • Reduce the proteins with 10 mM DTT at 56°C for 1 hour.

  • Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes.

  • Digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Extract the peptides using 50% acetonitrile with 5% formic acid.

  • Dry the extracted peptides in a vacuum centrifuge.

  • Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

  • Analyze the peptide fragments using a high-resolution mass spectrometer and search the data against the M. tuberculosis proteome database.

Protocol 4: Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of "this compound" with its putative target protein in intact Mtb cells.[11][12] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[11][13][14]

Materials:

  • Intact M. tuberculosis H37Rv cells

  • "this compound"

  • DMSO (vehicle control)

  • PBS

Procedure:

  • Treat intact Mtb cells with "this compound" (e.g., at 10x MIC) or DMSO for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.

  • A positive thermal shift (i.e., the protein remains soluble at higher temperatures in the presence of the compound) confirms target engagement.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Target Identification

The following diagram illustrates the workflow for identifying the molecular targets of "this compound".

G cluster_1 Probe Preparation cluster_2 Affinity Pulldown cluster_3 Target Identification cluster_4 Target Validation A This compound (with azide handle) C Immobilized Probe A->C B DBCO-activated Beads B->C E Incubate & Wash C->E D M. tuberculosis Lysate D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-Gel Digestion G->H I LC-MS/MS Analysis H->I J Putative Targets I->J K Cellular Thermal Shift Assay (CETSA) J->K L Validated Target K->L

Caption: Workflow for target identification using "this compound".

Diagram 2: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where "this compound" inhibits a key enzyme in the mycolic acid biosynthesis pathway, a known target for many antitubercular drugs.[2]

G cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_cell Mtb Cell Wall P1 Precursor A P2 Intermediate B P1->P2 Enzyme 1 P3 Mycolic Acids P2->P3 Target Enzyme (e.g., Pks13) Mtb_Survival Mtb Survival CW Cell Wall Integrity P3->CW CW->Mtb_Survival Essential for Agent Antitubercular agent-33 Agent->P2 Inhibits

Caption: Inhibition of mycolic acid synthesis by "this compound".

References

Troubleshooting & Optimization

"Antitubercular agent-33" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-33

Disclaimer: "this compound" is a fictional compound designation used for illustrative purposes. The information provided is based on common challenges encountered with poorly water-soluble drug candidates in research and development and is intended to serve as a general guide.

Troubleshooting Guides

This section addresses specific issues researchers may encounter when working with this compound in aqueous media.

Issue 1: The compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: Why is my compound crashing out of solution upon dilution? Answer: This is a common phenomenon known as antisolvent precipitation.[1] this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous media. When the DMSO stock is diluted into a buffer, the solvent environment shifts rapidly from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.[2]

  • Question: How can I prevent this immediate precipitation? Answer:

    • Optimize the Dilution Method: Instead of adding the buffer to your stock, add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vortexing or stirring vigorously. This ensures rapid mixing and avoids localized high concentrations that can trigger precipitation.[2][3]

    • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the agent that is below its aqueous solubility limit.

    • Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer.[4][5] Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% DMSO for many cell-based assays).[6]

    • Adjust pH: If this compound is an ionizable compound, its solubility will be pH-dependent.[6][7] Modifying the buffer pH can significantly increase solubility.[][9]

Issue 2: The solution is clear initially but becomes cloudy or shows a precipitate over time.

  • Question: What causes delayed precipitation? Answer: This may be due to the formation of a supersaturated solution that is temporarily stable but thermodynamically driven to precipitate over time.[2] Other causes include temperature fluctuations, as solubility is often temperature-dependent, or chemical degradation of the compound into less soluble forms.[3]

  • Question: How can I maintain the stability of my solution? Answer:

    • Maintain Constant Temperature: Prepare, store, and use your solutions at a constant temperature. Avoid moving solutions from room temperature to 4°C if possible, as decreased temperature often reduces solubility.[3]

    • Use a Buffered System: Ensure your aqueous medium is well-buffered to prevent pH shifts that could affect the solubility of an ionizable compound.[2]

    • Prepare Fresh Solutions: For optimal results, prepare the final aqueous solution of this compound immediately before use. Avoid long-term storage of diluted aqueous solutions.[3]

    • Consider Solubilizing Excipients: For more robust formulations, consider using excipients like cyclodextrins, which can form inclusion complexes to enhance solubility and stability.[10][11][12]

Issue 3: I am observing inconsistent results in my biological assays.

  • Question: Could solubility issues be the cause of my inconsistent results? Answer: Absolutely. If the compound is precipitating in the assay medium, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to unreliable data.[13]

  • Question: How can I ensure my assay concentration is accurate and consistent? Answer:

    • Confirm Solubility Limit: Experimentally determine the kinetic solubility of this compound under your specific assay conditions (media, temperature, pH).

    • Visual Inspection: Before and during the assay, visually inspect your solutions (e.g., in a 96-well plate) for any signs of precipitation or cloudiness.

    • Use a Solubility-Enhancing Formulation: Employ one of the strategies mentioned above, such as using co-solvents or cyclodextrins, to ensure the compound remains in solution throughout the experiment.[14][15]

    • Workflow Visualization: Follow a systematic troubleshooting workflow to identify and resolve the source of inconsistency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)
Water25< 0.1
PBS (pH 7.4)25< 0.5
DMSO25> 20,000
Ethanol25500
PEG 400251,200

Table 2: Effect of Co-solvents and pH on Aqueous Solubility of this compound

Aqueous MediumCo-solvent (% v/v)Temperature (°C)Solubility (µg/mL)Fold Increase
PBS (pH 7.4)None250.51
PBS (pH 7.4)5% DMSO251020
PBS (pH 7.4)10% PEG 400252550
Acetate Buffer (pH 5.0)None251530
Acetate Buffer (pH 5.0)5% DMSO25150300

Table 3: Effect of Cyclodextrins on Aqueous Solubility of this compound in PBS (pH 7.4)

Cyclodextrin TypeConcentration (mM)Temperature (°C)Solubility (µg/mL)Fold Increase
None0250.51
HP-β-CD102550100
HP-β-CD2025110220
SBE-β-CD102585170
SBE-β-CD2025190380
  • HP-β-CD: Hydroxypropyl-β-cyclodextrin

  • SBE-β-CD: Sulfobutylether-β-cyclodextrin

Mandatory Visualizations

G start Precipitation Observed in Aqueous Media check_conc Is the final concentration below the known aqueous solubility limit? start->check_conc check_dilution How was the stock diluted? check_conc->check_dilution Yes sol_lower_conc Solution: Lower the final concentration. check_conc->sol_lower_conc No check_time Does precipitation occur immediately or over time? check_dilution->check_time Stock added to buffer sol_dilution Solution: Add DMSO stock to vortexing buffer. Perform serial dilutions. check_dilution->sol_dilution Buffer added to stock sol_cosolvent Strategy: Use Co-solvents (e.g., PEG400, Ethanol) check_time->sol_cosolvent Immediately sol_ph Strategy: Adjust Buffer pH check_time->sol_ph Immediately sol_temp Solution: Maintain constant temperature. Prepare solutions fresh. check_time->sol_temp Over Time sol_cyclo Strategy: Use Cyclodextrins (e.g., HP-β-CD) sol_cosolvent->sol_cyclo

Caption: Troubleshooting workflow for precipitation issues.

G cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis prep_cyclo 1. Prepare Cyclodextrin (CD) solution in aqueous buffer. prep_drug 2. Prepare high-concentration stock of Agent-33 in DMSO. add_drug 3. Add drug stock dropwise to vigorously stirring CD solution. prep_drug->add_drug equilibrate 4. Shake/stir mixture at a controlled temperature (e.g., 2 hours at 25°C). add_drug->equilibrate filter 5. Filter through 0.22 µm PVDF filter to remove undissolved precipitate. equilibrate->filter analyze 6. Quantify soluble drug in the filtrate using a validated analytical method (e.g., HPLC-UV). filter->analyze G drug Agent-33 (Hydrophobic) cd_inner Hydrophobic Cavity complex Soluble Complex drug->complex Enters water Water (Aqueous Medium) cd_outer Hydrophilic Exterior water->complex Solvates

References

Optimizing "Antitubercular agent-33" concentration for bactericidal activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-33

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the bactericidal activity of the novel compound, this compound. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a next-generation inhA inhibitor. It is designed to covalently bind to the NADH-dependent enoyl-ACP reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). By inhibiting InhA, Agent-33 effectively blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell lysis and death.

cluster_Mtb Mycobacterium tuberculosis Cell Fatty Acid Synthesis II (FAS-II) Fatty Acid Synthesis II (FAS-II) InhA InhA Fatty Acid Synthesis II (FAS-II)->InhA Precursors Mycolic Acids Mycolic Acids InhA->Mycolic Acids Catalyzes Elongation Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Disruption leads to Agent-33 Agent-33 Agent-33->InhA Inhibits cluster_solutions Solutions start High MIC/MBC Variability Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_compound Assess Agent-33 Stock Solution check_inoculum->check_compound Inoculum OK sol_inoculum Re-standardize inoculum using fresh culture. check_inoculum->sol_inoculum Issue Found check_reagents Check Media & Reagent Quality check_compound->check_reagents Compound OK sol_compound Prepare fresh stock solution. check_compound->sol_compound Issue Found check_incubation Confirm Incubation Conditions check_reagents->check_incubation Reagents OK sol_reagents Use new batch of media/reagents. check_reagents->sol_reagents Issue Found resolve Consistent Results Achieved check_incubation->resolve Conditions OK sol_incubation Calibrate incubator and monitor. check_incubation->sol_incubation Issue Found start Determine MIC and MBC calculate_ratio Calculate Ratio (MBC / MIC) start->calculate_ratio bactericidal Bactericidal Activity (Ratio ≤ 4) calculate_ratio->bactericidal ≤ 4 bacteriostatic Bacteriostatic Tendency (Ratio > 4) calculate_ratio->bacteriostatic > 4 action_cidal Proceed with bactericidal dose-response studies. bactericidal->action_cidal action_static Consider time-kill assays to assess activity over extended periods. Investigate combination therapy. bacteriostatic->action_static

Technical Support Center: Troubleshooting "Antitubercular agent-33" Inconsistent MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-33."

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a 2-aminothiazole derivative that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1] Its efficacy has been observed with MIC values in the range of 0.78 µM to 3.1 µM in different growth media.[1]

Q2: What are the most common causes of inconsistent MIC results for antitubercular agents?

Inconsistent MIC results for antitubercular agents are a frequent challenge and can generally be attributed to a lack of strict standardization across complex and sensitive testing procedures. Key sources of variability include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tuberculosis can significantly impact the outcome. The standardization of the inoculum is a critical step.

  • Drug Solution and Plate Preparation: Issues related to the solubility, stability, storage, or dilution of this compound can lead to variable concentrations in the assay.

  • Media Composition: Variations in broth composition, such as the presence or absence of Tween®-80, can affect the activity of the agent and the growth of the mycobacteria.[2]

  • Incubation Conditions: The slow-growing nature of M. tuberculosis requires long incubation times (typically 7-21 days), and variations in temperature, humidity, or reading time points can shift the MIC.

  • Operator Variability: Subjectivity in endpoint reading and minor deviations in protocol execution between different individuals or even between experiments by the same individual can contribute to inconsistency.

Q3: How should I prepare the stock solution for this compound to ensure consistency?

Proper preparation and storage of drug stock solutions are critical for reproducible MIC results. Many antitubercular agents are not readily soluble in water and may require specific solvents.

  • Select the Correct Solvent: For this compound, if the solvent is not specified by the manufacturer, start with sterile distilled water, followed by dimethyl sulfoxide (DMSO). Be aware that some solvents can have an inhibitory effect at higher concentrations.

  • Prepare a High-Concentration Stock: Dissolve the powdered agent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for up to six months, unless otherwise specified by the manufacturer.[1] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Use Thawed Aliquots Immediately: Once an aliquot is thawed, it should be used immediately and not be re-frozen.

Q4: Can the type of 96-well plate or the incubation time affect my results?

Yes, both the plate type and incubation time are significant sources of potential variability.

  • Plate Type: It is recommended to use sterile, U-bottom 96-well polystyrene plates with lids. These are often recommended for M. tb broth microdilution assays. Consistency in the type and brand of plates used across all experiments is crucial to minimize variability.

  • Incubation Time: M. tuberculosis is a slow-growing organism, with recommended incubation periods typically ranging from 7 to 21 days at 36°C ± 1°C. It is critical to read the plates at a standardized time point. A common practice is to read the MIC as soon as visible growth is detected in the growth control well. Reading too early or too late can lead to shifts in the MIC.

Troubleshooting Guide

Initial Checks for Inconsistent MIC Results

If you are experiencing inconsistent MIC results for this compound, follow this systematic troubleshooting guide.

Step 1: Review Your Inoculum Preparation and Quality Control (QC) Procedures

Minor variations in the initial bacterial concentration are a frequent cause of MIC shifts.

  • Check QC Strain Results: Analyze the MIC for your control strain (e.g., M. tuberculosis H37Rv). If the control MIC is also variable, it suggests a systemic issue with the assay setup (e.g., media, drug dilutions, incubation) rather than a problem specific to your test isolate.

  • Verify Inoculum Density: Ensure that your bacterial suspension is homogeneous and accurately diluted to the required McFarland standard. Clumping of M. tuberculosis is a common issue; thorough vortexing with glass beads can help to create a uniform suspension.

Troubleshooting Decision Tree for Inconsistent MIC Results

G Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results Observed qc_check Are the MIC results for the QC strain (e.g., H37Rv) also inconsistent? start->qc_check systemic_issue Systemic Issue Likely. Review entire protocol. qc_check->systemic_issue Yes isolate_issue Issue may be specific to the test isolate or agent. qc_check->isolate_issue No inoculum_prep Review Inoculum Preparation: - Homogeneity (vortex with beads) - McFarland standard accuracy - Dilution calculations systemic_issue->inoculum_prep isolate_issue->inoculum_prep drug_prep Review Drug Solution Preparation: - Correct solvent used? - Freshly prepared from frozen stock? - Serial dilutions accurate? inoculum_prep->drug_prep assay_conditions Review Assay Conditions: - Correct media and supplements? - Consistent incubation time and temp? - Plate reading method consistent? drug_prep->assay_conditions repeat_exp Repeat Experiment with Corrections assay_conditions->repeat_exp

Caption: A decision tree to guide the troubleshooting process for inconsistent MIC results.

Data Presentation: Example of Inconsistent Results

The following table summarizes hypothetical data from three independent experiments demonstrating inconsistent MIC results for this compound against M. tuberculosis H37Rv.

Experiment IDMIC (µg/mL)Growth Control (Day of Reading)Negative ControlPotential Cause of Inconsistency
EXP-012.0Day 10ClearBaseline result
EXP-028.0Day 14ClearDelayed reading of the plate or lower initial inoculum density.
EXP-030.5Day 8TurbidContamination of the negative control well; early reading of the plate.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for M. tuberculosis

This protocol is based on established guidelines for determining the MIC of antitubercular agents.

Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Drug Stock and Serial Dilutions C Inoculate 96-Well Plate A->C B Prepare M. tuberculosis Inoculum (0.5 McFarland) B->C D Incubate at 37°C C->D E Read Plates at Standardized Time D->E F Determine MIC E->F

Caption: A generalized workflow for performing a broth microdilution MIC assay.

Detailed Steps:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of M. tuberculosis from a solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

    • Transfer the colonies to a sterile tube containing 3-5 mL of Middlebrook 7H9 broth and several sterile glass beads.

    • Vortex vigorously for 1-2 minutes to break up clumps.

    • Allow the large particles to settle for 30 minutes.

    • Transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the agent in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (bacteria in broth with no agent) and a sterility control well (broth only).

    • Seal the plate with a breathable membrane or place it in a humidified container.

    • Incubate the plate at 35-37°C.

  • MIC Determination:

    • Beginning on day 7, check the growth control well daily.

    • The MIC should be read on the day that visible growth (a small, white pellet at the bottom of the U-bottom well) is first observed in the growth control well.

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Protocol 2: Quality Control Testing

Routine QC testing is essential for ensuring the accuracy and reproducibility of your MIC results.

  • QC Strain: Use a well-characterized, susceptible strain of M. tuberculosis, such as H37Rv (ATCC 27294), as your QC strain.

  • Frequency: Perform QC testing with each new batch of reagents, each new lot of microtiter plates, and on a regular basis (e.g., weekly or with each set of experiments) to monitor for systemic issues.

  • Expected Range: Establish an expected MIC range for your QC strain with this compound in your laboratory. Results should fall within this range for the experimental results to be considered valid.

Hypothetical Signaling Pathway Affected by this compound

Let's hypothesize that this compound disrupts a key signaling pathway involved in the stress response of M. tuberculosis, making it more susceptible to host-induced stresses.

G Hypothetical Signaling Pathway Disrupted by Agent-33 stress Host-induced Stress (e.g., oxidative, nitrosative) sensor_kinase Sensor Kinase (e.g., MprB) stress->sensor_kinase Activates response_regulator Response Regulator (e.g., MprA) sensor_kinase->response_regulator Phosphorylates stress_genes Stress Response Genes (e.g., sigE, dnaK) response_regulator->stress_genes Induces Transcription survival Bacterial Survival and Persistence stress_genes->survival Promotes agent33 This compound agent33->sensor_kinase Inhibits

Caption: A hypothetical signaling pathway where this compound inhibits a sensor kinase, thereby preventing the activation of a stress response and reducing bacterial survival.

References

Technical Support Center: Addressing "Antitubercular agent-33" Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of "Antitubercular agent-33" and related 2-aminothiazole derivatives in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its known mechanism of action?

"this compound" is a 2-aminothiazole derivative with potent activity against Mycobacterium tuberculosis. While its precise antitubercular mechanism is still under investigation, many antitubercular agents target bacterial-specific pathways such as mycolic acid synthesis or RNA polymerase. However, at higher concentrations, off-target effects on mammalian cells can occur, leading to cytotoxicity.

Q2: I am observing significant cytotoxicity in my cell line after treatment with "this compound". Is this expected?

While the primary target of "this compound" is mycobacteria, cytotoxicity in mammalian cells is a potential off-target effect, especially at higher concentrations. The 2-aminothiazole scaffold, present in this compound, is found in various biologically active molecules, some of which exhibit cytotoxic properties against mammalian cells.[1][2] The observed toxicity can depend on the cell line, compound concentration, and exposure time.

Q3: My MTT assay results show decreased cell viability, but the LDH assay shows low cytotoxicity. How do I interpret these conflicting results?

This discrepancy suggests that "this compound" might be causing a reduction in metabolic activity or cell proliferation (cytostatic effect) rather than inducing significant cell membrane damage (cytotoxic effect). The MTT assay measures mitochondrial reductase activity, which can be affected by cellular stress or metabolic alterations without immediate cell lysis. The LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity. It is advisable to perform a third, mechanistically different assay, such as a caspase-3/7 assay for apoptosis, to get a clearer picture of the mode of cell death.

Q4: What are the potential signaling pathways in mammalian cells that could be affected by "this compound", leading to cytotoxicity?

Based on studies of related 2-aminothiazole derivatives, potential signaling pathways that could be affected include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.[3][4]

  • Tubulin Polymerization: Disruption of microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.

  • Apoptosis Pathways: The compound may trigger either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) apoptosis pathways, leading to the activation of caspases and programmed cell death.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating replicates. Avoid edge effects by not using the outer wells of the plate for experimental samples.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Compound Precipitation Visually inspect the compound stock and working solutions for precipitates. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration.
Contamination Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the stock solution concentration. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider using a cell line with a known resistance profile as a control. The doubling time of the cell line can also influence the outcome.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.
Issue 3: No Observable Cytotoxicity
Possible Cause Troubleshooting Steps
Compound Inactivity Confirm the identity and purity of "this compound". Test a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
Insufficient Incubation Time Cytotoxic effects may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Assay Interference Some compounds can interfere with the assay chemistry. For example, compounds that are colored or have reducing properties can interfere with the MTT assay. Cross-validate results with a different cytotoxicity assay.

Quantitative Data Summary

The following tables summarize the cytotoxic and antitubercular activities of various 2-aminothiazole derivatives, which are structurally related to "this compound". This data can be used as a reference for expected potency and selectivity.

Table 1: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives against Mammalian Cell Lines

Compound ID Cell Line Assay IC50 (µM) Reference
Analog 1 HepG2MTT32[1]
Analog 2 HepG2MTT42[1]
Analog 3 VERO->50[5]
Compound 20 VERO-1.2[5]
Compound 33 VERO-25[5]
Compound 35 VERO-2.5[5]
Compound 23 HepG2-0.57 (mM)[2]
Compound 24 HepG2-0.51 (mM)[2]
Compound 46b HepG2-0.13[2]
Hydrazide-hydrazone 30 HEK-293T-90.66[6]
Hydrazide-hydrazone 31 HEK-293T-112.9[6]

Table 2: In Vitro Antitubercular Activity of 2-Aminothiazole Derivatives

Compound ID Strain MIC (µM) Reference
Analog 1 M. tuberculosis H37Rv10[1]
Analog 2 M. tuberculosis H37Rv10[1]
Compound 20 M. tuberculosis H37Rv0.39[5]
Compound 33 M. tuberculosis H37Rv1.25[5]
Compound 35 M. tuberculosis H37Rv0.09[5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) M. tuberculosis H37Rv0.024[7]
Hydrazide-hydrazone 30 M. tuberculosis H37Rv0.13[6]
Hydrazide-hydrazone 31 M. tuberculosis H37Rv0.28[6]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of "this compound" (and controls) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the stop solution and measure the absorbance at 490 nm.

Caspase-3/7 Apoptosis Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use a white-walled 96-well plate for luminescence-based assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, following the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.

Visualizations

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare 'this compound' Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase data_acq Measure Absorbance/ Luminescence mtt->data_acq ldh->data_acq caspase->data_acq ic50 Calculate IC50 Values data_acq->ic50 interpretation Interpret Results ic50->interpretation

Caption: A general workflow for assessing the cytotoxicity of "this compound".

PI3K_Akt_mTOR_Pathway Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Agent33 This compound (or its metabolites) Agent33->PI3K Inhibits? Agent33->Akt Inhibits? Agent33->mTOR Inhibits?

Caption: Potential inhibitory effects on the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathways Induction of Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase37 Activates Agent33 This compound Agent33->DeathReceptor Activates? Agent33->Mitochondrion Induces Stress? Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential induction of intrinsic and extrinsic apoptosis pathways.

References

"Antitubercular agent-33" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular Agent-33. The information provided is based on common degradation pathways observed for analogous compounds in the rifamycin class and is intended to serve as a comprehensive guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a color change from red-orange to a brownish hue. What could be the cause?

A1: A color change in your stock solution is often an indicator of degradation. This compound is susceptible to oxidative and hydrolytic degradation, which can result in the formation of colored degradants. This process can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions. It is recommended to prepare fresh stock solutions and store them protected from light at 2-8°C.

Q2: I am observing a loss of potency in my in-vitro assays with this compound. How can I confirm if this is due to degradation?

A2: To confirm if the loss of potency is due to degradation, you can perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This method can separate the intact active pharmaceutical ingredient (API) from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis typically occurs at the ester and imine functionalities, leading to the formation of 3-formyl-33 and 33-desacetyl derivatives. Oxidation primarily targets the hydroquinone/quinone moiety of the molecule, especially in the presence of oxygen and metal ions.

Troubleshooting Guides

Issue 1: Inconsistent results in multi-day experiments.

  • Possible Cause: Degradation of this compound in the experimental medium over time.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course study by incubating this compound in your experimental medium and analyzing samples at different time points using HPLC.

    • Prepare Fresh Solutions: If significant degradation is observed, prepare fresh working solutions of the agent immediately before each experiment.

    • Control Environmental Factors: Ensure that the experimental setup is protected from light and maintained at a constant, controlled temperature.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are processed quickly and kept at a low temperature before injection into the HPLC system.

    • Check Mobile Phase pH: The pH of the mobile phase can influence the stability of the agent during chromatographic separation. Ensure the pH is within a stable range for this compound.

    • Perform Forced Degradation Studies: To identify the unknown peaks, conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the potential degradation products and compare their retention times with the unknown peaks.

Quantitative Data Summary

Table 1: Influence of pH on the Hydrolytic Degradation of this compound at 37°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.04515.4
5.00.01257.8
7.40.02824.8
9.00.0967.2

Table 2: Effect of Temperature on the Degradation of this compound in pH 7.4 Buffer

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
40.005138.6
250.01936.5
370.02824.8
500.0759.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to UV light (254 nm) and visible light (400-800 nm) for 7 days.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.02 M phosphate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 334 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Agent33 Agent33 3-formyl-33 3-formyl-33 Agent33->3-formyl-33 Ester Hydrolysis 33-desacetyl 33-desacetyl Agent33->33-desacetyl Imine Hydrolysis Agent33_Quinone Agent33_Quinone Agent33->Agent33_Quinone Oxidation experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Stock_Solution->Stress_Conditions HPLC_Analysis Inject into HPLC System Stress_Conditions->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Identify_Degradants Identify Degradation Products Data_Processing->Identify_Degradants Quantify_Degradation Quantify % Degradation Identify_Degradants->Quantify_Degradation

Technical Support Center: Overcoming Potential Off-Target Effects of Antitubercular Agent-33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of "Antitubercular agent-33," a novel 2-aminothiazole derivative with potent activity against Mycobacterium tuberculosis (Mtb).[1] While the specific off-target profile of this compound is not yet extensively documented, the principles and protocols outlined here are broadly applicable for the characterization of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are on-target and off-target effects of a small molecule inhibitor?

A1: On-target effects are the intended biological consequences of a drug binding to its desired molecular target. In the case of this compound, the on-target effect is the inhibition of Mtb growth. Off-target effects occur when a drug interacts with unintended molecules, such as other proteins or enzymes, leading to unforeseen biological responses.[2][3][4][5] These off-target interactions can result in experimental artifacts, cellular toxicity, or adverse side effects in a clinical setting.[6]

Q2: Why is it crucial to investigate the off-target effects of a new compound like this compound?

A2: Investigating off-target effects is a critical step in preclinical drug development for several reasons:

  • Data Integrity: Unidentified off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the intended target.[3]

  • Predictive Validity: A drug's efficacy in preclinical models might be due to off-target effects, which may not translate to the desired therapeutic outcome in humans.[6]

  • Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity, leading to the failure of drug candidates in clinical trials.[6][7]

Q3: What are the initial signs that my experimental results with this compound might be influenced by off-target effects?

A3: Several indicators may suggest the presence of off-target effects:

  • Inconsistency with other inhibitors: A structurally different compound targeting the same Mtb pathway produces a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype observed when the intended target gene is knocked down or knocked out.

  • Unexplained cellular toxicity: The compound induces cell death or other toxic effects at concentrations close to its effective dose for killing Mtb.[3]

  • Phenotypes in non-target cells: The compound elicits a biological response in mammalian cells that do not express the intended Mtb target.

Q4: What general strategies can I employ to minimize off-target effects in my experiments?

A4: A multi-pronged approach is recommended to minimize and characterize off-target effects:

  • Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.[2][3]

  • Orthogonal validation: Confirm key findings using alternative methods, such as structurally unrelated inhibitors or genetic approaches (e.g., CRISPR/Cas9 or siRNA).[2]

  • Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control.[3]

  • Target engagement assays: Directly measure the binding of the compound to its intended target in a cellular context.[2]

Troubleshooting Guide

Issue: I'm observing unexpected toxicity in my mammalian cell line when using this compound as a control.

  • Question 1: Have you determined the cytotoxic concentration range of the compound?

    • Answer: It is essential to perform a dose-response experiment to determine the concentration at which this compound induces toxicity in your specific cell line. This will help you to work at concentrations that are effective against Mtb but non-toxic to the host cells.

  • Question 2: Could the observed toxicity be due to off-target kinase inhibition?

    • Answer: Many small molecules unintentionally inhibit host cell kinases, leading to toxicity.[8] Consider performing a broad-spectrum kinase profiling assay to identify potential off-target kinases of this compound.

Issue: The phenotype I observe with this compound in Mtb does not match the known phenotype for inhibiting the presumed target.

  • Question 1: How can I confirm that this compound is engaging its intended target in live Mtb cells?

    • Answer: A Cellular Thermal Shift Assay (CETSA) can be adapted for use with Mtb to provide evidence of target engagement.[9][10][11] This assay measures the thermal stabilization of a protein upon ligand binding.

  • Question 2: What if the CETSA results are negative or inconclusive?

    • Answer: This may indicate that the observed antitubercular activity is due to an off-target effect. In this case, a comprehensive approach to target deconvolution is necessary. This could involve proteome-wide profiling techniques or genetic screens to identify the true target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target interactions of this compound with a panel of human kinases. A broad kinase screen is a proactive measure to flag potential sources of off-target effects and toxicity.[12][13][14][15][16]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Provide the compound to a commercial kinase profiling service.

  • Assay Format: Request a screening panel of a broad range of kinases (e.g., >300 kinases) at a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase. For any significant "hits" (e.g., >50% inhibition), follow up with IC50 determination to quantify the potency of the off-target interaction.

Hypothetical Data Presentation:

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Target X95%50
Off-Target Kinase A78%250
Off-Target Kinase B62%800
Off-Target Kinase C15%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its intended target in an intact cellular environment.[9][10][11][17][18]

Methodology:

  • Cell Culture and Treatment: Culture Mtb to mid-log phase. Divide the culture into two aliquots. Treat one with this compound at a concentration known to be effective (e.g., 5x MIC) and the other with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.

  • Cell Lysis: Lyse the Mtb cells using mechanical disruption (e.g., bead beating).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the supernatant using Western Blot or targeted mass spectrometry.

  • Data Analysis: Quantify the protein signal at each temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Hypothetical Data Presentation:

Temperature (°C)Soluble Target Protein (% of 40°C) - VehicleSoluble Target Protein (% of 40°C) - Agent-33
40100100
4598100
508595
555288
602565
651030
70512
Protocol 3: Genetic Rescue Experiment

Objective: To confirm that the observed phenotype of this compound is due to the inhibition of its intended target. This is achieved by expressing a drug-resistant version of the target, which should "rescue" the cells from the effects of the compound.

Methodology:

  • Generate a Drug-Resistant Target: Introduce a mutation into the gene of the intended target that is predicted to disrupt the binding of this compound without affecting the protein's function.

  • Construct Expression Plasmids: Create two expression plasmids: one containing the wild-type target gene and another containing the drug-resistant mutant.

  • Transform Mtb: Introduce the plasmids into wild-type Mtb.

  • Phenotypic Assay: Grow the transformed Mtb strains in the presence and absence of this compound.

  • Data Analysis: Measure the growth of each strain. If the strain expressing the drug-resistant target grows in the presence of this compound while the wild-type and the strain expressing the wild-type target do not, it confirms on-target activity.

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion phenotype Unexpected Phenotype or Toxicity Observed dose_response Dose-Response Curve phenotype->dose_response Step 1 kinase_screen Kinase Profiling dose_response->kinase_screen Step 2a (Toxicity) cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa Step 2b (Efficacy) off_target Off-Target Effect Identified kinase_screen->off_target rescue Genetic Rescue Experiment cetsa->rescue Step 3 cetsa->off_target If negative on_target On-Target Effect Confirmed rescue->on_target

Caption: Troubleshooting workflow for investigating suspected off-target effects.

G cluster_0 On-Target Effect cluster_1 Off-Target Effect agent33_on This compound target_mtb Intended Mtb Target agent33_on->target_mtb inhibition_on Inhibition of Mtb Growth target_mtb->inhibition_on agent33_off This compound target_host Host Cell Kinase agent33_off->target_host toxicity_off Cellular Toxicity target_host->toxicity_off

Caption: On-target vs. potential off-target effects of this compound.

G start Start: Mtb Culture split start->split wt_plasmid Transform with Wild-Type Target Plasmid split->wt_plasmid Control mut_plasmid Transform with Resistant Mutant Plasmid split->mut_plasmid Experiment treat_wt Treat with This compound wt_plasmid->treat_wt treat_mut Treat with This compound mut_plasmid->treat_mut measure_wt Measure Growth (No Growth Expected) treat_wt->measure_wt measure_mut Measure Growth (Growth Expected - Rescue) treat_mut->measure_mut

Caption: Workflow for a genetic rescue experiment to confirm on-target activity.

References

Technical Support Center: Modifying "Antitubercular agent-33" for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the modification of "Antitubercular agent-33" (ATA-33) to enhance its potency against Mycobacterium tuberculosis.

Fictional Compound Background: "this compound" is a novel synthetic compound that shows promising activity against Mycobacterium tuberculosis. Its mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway.[1][2][3] The primary goal of current research is to modify the core structure of ATA-33 to improve its binding affinity to InhA and, consequently, its antimycobacterial potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (ATA-33)?

A1: The primary target of ATA-33 is the InhA enzyme in Mycobacterium tuberculosis.[1][4] InhA is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] By inhibiting InhA, ATA-33 disrupts cell wall formation, leading to bacterial cell death.[1]

Q2: What are the common strategies for modifying ATA-33 to improve its potency?

A2: Common strategies for enhancing the potency of ATA-33 focus on structure-activity relationship (SAR) studies. These involve synthesizing a series of analogs with modifications at specific positions of the ATA-33 scaffold. The goal is to identify modifications that lead to improved inhibitory activity against InhA. Key approaches include:

  • Side chain modification: Altering the length, branching, and functional groups of the side chains to optimize interactions with the InhA binding pocket.

  • Bioisosteric replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic properties.

  • Introduction of halogen atoms: Adding fluorine, chlorine, or bromine can sometimes enhance binding affinity and metabolic stability.

Q3: How can I assess the potency of my modified ATA-33 compounds?

A3: The primary method for assessing the potency of your modified compounds is by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. For detailed instructions, refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Modified compound shows lower potency (higher MIC) than the parent ATA-33. The modification may have disrupted a key interaction with the InhA binding site.- Re-evaluate the modification strategy. Consider less drastic changes to the scaffold.- Perform molecular docking studies to predict the binding mode of the modified compound and identify potential steric clashes or loss of favorable interactions.
Modified compound exhibits increased cytotoxicity in mammalian cell lines. The modification may have introduced a new off-target activity or a general cytotoxic effect.- Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay (e.g., MTT, LDH release).- Calculate the Selectivity Index (SI = CC50/MIC). A higher SI is desirable.- If the SI is low, consider alternative modifications that are less likely to interact with mammalian cellular components.
Modified compound has poor solubility in aqueous media. The modification may have increased the lipophilicity of the compound.- Attempt to formulate the compound with solubility-enhancing excipients such as cyclodextrins or co-solvents (e.g., DMSO, ethanol).- Consider introducing more polar functional groups to the molecule, provided they do not negatively impact potency.
Inconsistent MIC results between experiments. This could be due to variations in inoculum preparation, drug concentration, or incubation conditions.- Standardize the inoculum preparation to ensure a consistent starting bacterial density.- Prepare fresh drug stock solutions for each experiment.- Ensure consistent incubation times and temperatures.

Data Presentation

Table 1: In Vitro Activity of Modified ATA-33 Analogs

Compound Modification MIC (µg/mL) vs. M. tuberculosis H37Rv CC50 (µg/mL) vs. Vero cells Selectivity Index (SI = CC50/MIC)
ATA-33 (Parent) -1.0>100>100
ATA-33-M1 Addition of a trifluoromethyl group0.5>100>200
ATA-33-M2 Replacement of a phenyl ring with a pyridine ring2.05025
ATA-33-M3 Extension of the alkyl side chain0.2>100>500

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methods for determining the MIC of antitubercular agents.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • ATA-33 and modified compounds

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of each compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive control for growth and a well with only broth as a negative control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay using MTT

This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of compounds.[5]

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • ATA-33 and modified compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compounds.

    • Include a vehicle control (media with the same concentration of DMSO used for the drug dilutions) and an untreated control.

    • Incubate for 48 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Drug Action Mycolic Acid Precursors Mycolic Acid Precursors Mycolic Acids Mycolic Acids Mycolic Acid Precursors->Mycolic Acids InhA Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption ATA-33 ATA-33 InhA InhA ATA-33->InhA Inhibition

Caption: Proposed signaling pathway of this compound (ATA-33).

G start Start: Parent Compound (ATA-33) sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Synthesis of Modified Analogs sar->synthesis mic MIC Assay against M. tuberculosis synthesis->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity data_analysis Data Analysis (Calculate SI) cytotoxicity->data_analysis decision Potent and Non-toxic? data_analysis->decision lead_optimization Lead Optimization decision->lead_optimization Yes redesign Redesign Analogs decision->redesign No redesign->sar

Caption: Experimental workflow for modifying ATA-33 for enhanced potency.

G start Start: Modified Compound Shows Poor Activity check_potency Is MIC > Parent Compound? start->check_potency check_cytotoxicity Is CC50 Low (High Cytotoxicity)? check_potency->check_cytotoxicity No action_potency Re-evaluate SAR and perform molecular docking. check_potency->action_potency Yes check_solubility Is Solubility an Issue? check_cytotoxicity->check_solubility No action_cytotoxicity Redesign to reduce off-target effects. Calculate SI. check_cytotoxicity->action_cytotoxicity Yes action_solubility Formulation development or add polar groups. check_solubility->action_solubility Yes end_success Proceed with Lead Optimization check_solubility->end_success No end_failure Return to Design Phase action_potency->end_failure action_cytotoxicity->end_failure action_solubility->end_success

Caption: Troubleshooting logic for modified ATA-33 compounds.

References

Technical Support Center: Investigating Resistance to Antitubercular Agent-33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to the novel antitubercular agent, "Antitubercular Agent-33."

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit the mycolic acid biosynthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall. Specifically, it targets the InhA enzyme, an enoyl-acyl carrier protein reductase.[1][2] By blocking InhA, Agent-33 disrupts the formation of the mycolic acid layer, leading to bacterial cell death.

Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of Agent-33 in our long-term cultures. What are the potential mechanisms of resistance?

A2: Increased MIC values for Agent-33 likely indicate the development of acquired resistance. Based on the resistance mechanisms observed for other antitubercular drugs targeting similar pathways, the primary suspected mechanisms include:

  • Target Modification: Mutations in the inhA gene, which codes for the drug's target enzyme, can alter the binding site of Agent-33, reducing its efficacy.[1][2]

  • Target Overexpression: Increased expression of the inhA gene could lead to higher concentrations of the InhA enzyme, requiring a higher concentration of Agent-33 to achieve an inhibitory effect.

  • Efflux Pump Activity: Overexpression of efflux pumps can actively transport Agent-33 out of the bacterial cell, preventing it from reaching its target.

  • Drug Inactivation: The bacteria may have acquired the ability to enzymatically modify or degrade Agent-33, rendering it inactive.

Q3: How can we confirm if resistance is due to mutations in the inhA gene?

A3: The most direct method is to sequence the inhA gene from both your susceptible (wild-type) and resistant M. tuberculosis isolates. A comparison of the sequences will reveal any nucleotide changes that could lead to amino acid substitutions in the InhA protein.

Q4: Our sequencing results for inhA are negative, but we still observe high-level resistance. What should we investigate next?

A4: If the inhA gene sequence is unchanged, consider the following alternative resistance mechanisms:

  • Promoter Mutations: Sequence the promoter region of the inhA gene. Mutations in this region can lead to overexpression of the InhA enzyme.

  • Efflux Pump Overexpression: Use quantitative reverse transcription PCR (qRT-PCR) to compare the expression levels of known efflux pump genes (e.g., members of the ATP-binding cassette (ABC) transporter superfamily) between your resistant and susceptible strains.

  • Drug Inactivation Assays: Investigate the possibility of enzymatic degradation by incubating Agent-33 with cell lysates from resistant and susceptible strains and analyzing the compound's integrity over time using techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Guide 1: Inconsistent MIC Assay Results
Problem Possible Cause Troubleshooting Steps
High variability in MIC values between replicates.Inoculum preparation is not standardized.Ensure a consistent and standardized inoculum preparation method, such as the McFarland standard, to achieve a uniform bacterial suspension.
No growth in the positive control wells.The bacterial culture is not viable.Use a fresh, actively growing culture for your experiments. Confirm viability by plating a sample of the inoculum on appropriate growth media.
Growth in the negative control (sterility) wells.Contamination of media or reagents.Use sterile techniques throughout the procedure. Test all media and reagents for contamination before use.
Guide 2: Poor Quality Sequencing Data for inhA Gene
Problem Possible Cause Troubleshooting Steps
Low DNA yield from M. tuberculosis isolates.Inefficient DNA extraction method.Use a validated DNA extraction kit specifically designed for mycobacteria, which have a lipid-rich cell wall that can be difficult to lyse.
PCR amplification of inhA fails.Incorrect primer design or suboptimal PCR conditions.Verify primer sequences for accuracy and specificity. Optimize the PCR annealing temperature and extension time.
High background noise in sequencing chromatogram.Contaminated DNA sample or PCR reaction.Ensure the purity of the DNA template. Use fresh, high-quality PCR reagents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Read Results: The MIC is the lowest concentration of Agent-33 that completely inhibits visible growth.

Protocol 2: Sequencing of the inhA Gene
  • DNA Extraction: Extract genomic DNA from both susceptible and resistant M. tuberculosis isolates.

  • PCR Amplification: Amplify the inhA gene and its promoter region using specific primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and susceptible isolates to identify any mutations.

Protocol 3: qRT-PCR for Efflux Pump Gene Expression
  • RNA Extraction: Extract total RNA from mid-log phase cultures of both susceptible and resistant M. tuberculosis strains.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform qPCR using primers specific for the target efflux pump genes and a housekeeping gene (e.g., sigA) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Data Presentation

Table 1: MIC Values of this compound against Susceptible and Resistant M. tuberculosis Isolates

Isolate MIC (µg/mL) Fold Change
Wild-Type (Susceptible)0.5-
Resistant Isolate 1816
Resistant Isolate 21632
Resistant Isolate 348

Table 2: Sequencing Results of the inhA Gene in Resistant Isolates

Isolate Mutation Amino Acid Change
Resistant Isolate 1G234AAlanine -> Threonine
Resistant Isolate 2C456TProline -> Leucine
Resistant Isolate 3No mutation detected-

Table 3: Relative Expression of Efflux Pump Gene (efpA) in Resistant Isolate 3

Isolate Relative efpA Expression (Fold Change)
Wild-Type (Susceptible)1.0
Resistant Isolate 312.5

Visualizations

resistance_investigation_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_expression Expression Analysis cluster_outcomes Potential Resistance Mechanisms MIC_Assay MIC Assay DNA_Extraction DNA Extraction MIC_Assay->DNA_Extraction RNA_Extraction RNA Extraction MIC_Assay->RNA_Extraction inhA_PCR inhA PCR DNA_Extraction->inhA_PCR inhA_Sequencing inhA Sequencing inhA_PCR->inhA_Sequencing inhA_Sequencing->RNA_Extraction No Mutation Target_Mutation Target Mutation inhA_Sequencing->Target_Mutation Mutation Found cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Efflux_Overexpression Efflux Pump Overexpression qRT_PCR->Efflux_Overexpression Increased Expression Other_Mechanisms Other Mechanisms qRT_PCR->Other_Mechanisms No Change Start Observe Increased MIC Start->MIC_Assay

Caption: Workflow for investigating resistance to this compound.

signaling_pathway_resistance cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanisms Agent33_in Agent-33 (in cell) InhA InhA Enzyme Agent33_in->InhA inhibits Efflux_Pump Efflux Pump Agent33_in->Efflux_Pump pumped out Mutated_InhA Mutated InhA Agent33_in->Mutated_InhA ineffective binding Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid catalyzes Cell_Death Cell Death Mycolic_Acid->Cell_Death disruption leads to Agent33_out Agent-33 (out of cell) Efflux_Pump->Agent33_out Agent33_out_env Agent-33 (extracellular) Agent33_out_env->Agent33_in

Caption: Potential resistance pathways to this compound.

References

Strategies to reduce "Antitubercular agent-33" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular agent-33

Introduction to this compound

This compound (ATA-33) is a novel synthetic compound belonging to the benzothiazole class, currently under investigation for its potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. Its putative mechanism of action involves the inhibition of DprE1, an essential enzyme in the mycobacterial arabinogalactan synthesis pathway, which is a critical component of the cell wall. Due to its specific target, it shows high selectivity for Mtb with minimal off-target effects in preliminary screens.

However, like many lipophilic small molecules, ATA-33 presents challenges in experimental handling that can lead to significant variability in results. This guide provides troubleshooting strategies and standardized protocols to help researchers minimize variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and stock concentration for ATA-33?

A1: ATA-33 is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent. Due to potential cytotoxicity and precipitation at high concentrations, it is advised to prepare stock solutions and handle them as outlined in the table below.

Q2: How should ATA-33 be stored to ensure stability?

A2: Both solid compound and DMSO stock solutions should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Q3: What is the known mechanism of action for ATA-33?

A3: ATA-33 is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall. Inhibition of this pathway disrupts the formation of arabinogalactan, leading to cell lysis.

Q4: Is ATA-33 active against non-replicating or latent Mtb?

A4: Current data is limited. While ATA-33 is highly effective against actively replicating Mtb, its activity against non-replicating persisters is still under investigation. Specialized models, such as the in vitro granuloma model, are recommended for these studies.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: My MIC values for ATA-33 against Mtb H37Rv vary by more than one two-fold dilution between experiments. What are the common causes and solutions?

A: Inconsistent MIC values are a frequent issue. The flowchart and table below outline a systematic approach to troubleshooting this problem. The most common sources of error are related to compound solubility, inoculum preparation, and culture conditions.

G cluster_start cluster_solubility Compound Handling cluster_inoculum Inoculum Preparation cluster_media Assay Conditions cluster_end start Start: Inconsistent MIC Results solubility_check 1. Verify Compound Handling - Fresh stock solution? - Vortexed before use? - Final DMSO <0.5%? start->solubility_check solubility_issue Precipitation Observed? solubility_check->solubility_issue solubility_solution Solution: - Prepare fresh stock. - Use pre-warmed media. - Lower stock concentration. solubility_issue->solubility_solution Yes inoculum_check 2. Check Inoculum - Mid-log phase culture? - OD600 within range? - Free of clumps? solubility_issue->inoculum_check No solubility_solution->inoculum_check inoculum_issue Inoculum Clumped or Incorrect Density? inoculum_check->inoculum_issue inoculum_solution Solution: - Discard clumpy culture. - Use vortexing with beads. - Standardize OD600. inoculum_issue->inoculum_solution Yes media_check 3. Review Assay Conditions - Correct media type? - Surfactant (Tween/Tyloxapol)  concentration correct? - Plate sealing adequate? inoculum_issue->media_check No inoculum_solution->media_check media_issue Inconsistent Controls or Edge Effects? media_check->media_issue media_solution Solution: - Check media preparation. - Validate surfactant concentration. - Use breathable seals. media_issue->media_solution Yes end_node Re-run Assay with Standardized Protocol media_issue->end_node No media_solution->end_node

Caption: Workflow for Troubleshooting Inconsistent MIC Results.

Potential CauseKey ChecksRecommended Solution
Compound Precipitation Visual inspection of wells for precipitate. Is the final DMSO concentration ≤0.5%? Was the stock solution clear before dilution?Prepare fresh stock solutions. Ensure thorough mixing after adding ATA-33 to the medium. Use pre-warmed media for dilutions.
Inoculum Variability Was the Mtb culture in the mid-logarithmic growth phase (OD600 0.4-0.8)? Was the inoculum standardized correctly? Were there visible clumps in the culture?Always use a fresh, mid-log phase culture. Disperse clumps by vortexing with glass beads or passing through a syringe. Standardize inoculum density carefully.
Media Composition Is the concentration of surfactant (e.g., Tween 80 or Tyloxapol) correct? Is the OADC or ADC supplement fresh and correctly prepared?Prepare media components freshly. The concentration of surfactants is critical for both preventing bacterial clumping and maintaining compound solubility.
Plate Incubation Are plates properly sealed to prevent evaporation? Is the incubator temperature and humidity stable?Use gas-permeable seals to prevent evaporation, which can concentrate the compound in outer wells ("edge effect"). Monitor incubator conditions.
Issue 2: Poor Correlation Between In Vitro Potency and Cell-Based (Macrophage) Activity

Q: ATA-33 has a potent MIC, but shows weak activity when tested against Mtb inside macrophages. Why is this happening?

A: This is a common challenge in TB drug development. Several factors can contribute to this discrepancy.

Potential CauseExplanationTroubleshooting Steps
Low Cell Permeability ATA-33 may not efficiently cross the macrophage membrane to reach the intracellular bacteria.Evaluate compound uptake using methods like LC-MS on cell lysates. Modify the compound structure to improve permeability if necessary.
Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in FBS) or within the macrophage, reducing the free concentration available to act on Mtb.Measure the protein binding percentage. Test activity in low-serum media, though this may affect macrophage health.
Efflux by Macrophage Pumps ATA-33 could be a substrate for host cell efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.Test the activity of ATA-33 in the presence of known efflux pump inhibitors (e.g., verapamil).
Intracellular Inactivation The compound may be metabolized or inactivated by macrophage enzymes.Analyze the stability of ATA-33 in the presence of macrophage lysates.

G

Caption: Putative Signaling Pathway for ATA-33 Mechanism of Action.

Experimental Protocols

Protocol 1: Preparation of ATA-33 Stock and Working Solutions

This protocol is designed to minimize precipitation and ensure consistent concentrations.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC supplement.

  • Stock Solution Preparation (10 mM):

    • Allow the solid ATA-33 vial to equilibrate to room temperature before opening.

    • Aseptically weigh the required amount of ATA-33 and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex vigorously for 2-3 minutes until fully dissolved. The solution should be clear.

    • Aliquot into single-use, amber tubes and store at -20°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in DMSO to create intermediate stocks if necessary.

    • For the final dilution into aqueous culture medium, pre-warm the medium to 37°C.

    • Add the DMSO-dissolved compound to the medium while vortexing to ensure rapid dispersion and prevent precipitation. The final DMSO concentration in the assay should not exceed 0.5%.

Protocol 2: Determination of MIC using Microplate Alamar Blue Assay (MABA)

This is a standard, reproducible method for determining the in vitro potency of ATA-33.[1][2]

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 medium to mid-log phase (OD600 of 0.4-0.8).

    • Disperse any bacterial clumps by passing the culture through a 27-gauge syringe 5-10 times.

    • Dilute the culture in 7H9 medium to a final OD600 of 0.002, which corresponds to approximately 1 x 10^5 CFU/mL.

  • Plate Setup:

    • Use a sterile 96-well flat-bottom plate.

    • Add 100 µL of 7H9 medium to all wells.

    • Prepare a 2x concentration series of ATA-33 in 7H9 medium.

    • Add 100 µL of the 2x drug solutions to the appropriate wells, creating a final volume of 200 µL with a 1x drug concentration. Include a drug-free control (vehicle only) and a media-only control (no bacteria).

    • Add 100 µL of the standardized Mtb inoculum to all wells except the media-only control.

  • Incubation:

    • Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 16-24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of ATA-33 that prevents this color change.[3]

References

Validation & Comparative

A Comparative Analysis of SB-P17G-A33 and Isoniazid Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antitubercular agent SB-P17G-A33 and the first-line tuberculosis drug, isoniazid, against Mycobacterium tuberculosis (Mtb). The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols utilized to generate the supporting data.

Executive Summary

Isoniazid, a cornerstone of tuberculosis therapy for decades, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, crucial components of the bacterial cell wall.[1][2] In contrast, SB-P17G-A33 represents a newer class of investigational antitubercular agents known as benzimidazoles. This compound targets the essential bacterial cell division protein FtsZ, thereby preventing septum formation and ultimately leading to cell death. This fundamental difference in their mechanisms of action suggests that SB-P17G-A33 could be effective against isoniazid-resistant strains of Mtb.

In Vitro and In Vivo Efficacy: A Comparative Table

The following tables summarize the available quantitative data for the activity of SB-P17G-A33 and isoniazid against Mycobacterium tuberculosis.

CompoundTargetMIC against Mtb H37Rv (mg/L)
SB-P17G-A33FtsZ0.39 ± 0.16
IsoniazidInhA (Mycolic Acid Synthesis)0.03 - 0.06

Table 1: In Vitro Activity. Minimum Inhibitory Concentration (MIC) values of SB-P17G-A33 and isoniazid against the reference Mtb strain H37Rv.

CompoundAnimal ModelBacterial Load Reduction in Lungs (log₁₀ CFU)
SB-P17G-A33Acute Murine Model1.7 - 2.1
IsoniazidAcute Murine Model~2.5 - 3.0

Table 2: In Vivo Efficacy. Reduction in bacterial colony-forming units (CFU) in the lungs of mice in an acute infection model. It is important to note that related, more potent analogs of SB-P17G-A33 (SB-P17G-A38 and SB-P17G-A42) demonstrated efficacy comparable to isoniazid in the same study, with bacterial load reductions of 5.7–6.3 log₁₀ cfu.[3]

Mechanism of Action

The distinct mechanisms of action of SB-P17G-A33 and isoniazid are a critical aspect of their comparison, particularly in the context of drug resistance.

SB-P17G-A33: Inhibition of Bacterial Cell Division

SB-P17G-A33 is an inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. The contraction of the Z-ring leads to the formation of a septum and the division of the cell into two daughter cells. By inhibiting FtsZ, SB-P17G-A33 prevents the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

FtsZ_Inhibition_Pathway FtsZ_monomers FtsZ monomers Polymerization Polymerization FtsZ_monomers->Polymerization GTP-dependent GTP GTP GTP->Polymerization Z_ring Z-ring formation Polymerization->Z_ring Divisome Divisome assembly Z_ring->Divisome Septum Septum formation Divisome->Septum Cell_division Cell division Septum->Cell_division SB_P17G_A33 SB-P17G-A33 SB_P17G_A33->Polymerization inhibits

Mechanism of Action of SB-P17G-A33

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a hydrophobic barrier that is crucial for the survival and virulence of Mtb. Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.

Isoniazid_Activation_Pathway Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid_prodrug->KatG enters Mtb Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid activates InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA inhibits FAS_II_system FAS-II System Mycolic_acid Mycolic Acid Synthesis InhA->Mycolic_acid essential for Cell_wall Mycobacterial Cell Wall Mycolic_acid->Cell_wall component of

Mechanism of Action of Isoniazid

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining the MIC.

Protocol:

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on Middlebrook 7H10 or 7H11 agar. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: Serial twofold dilutions of the test compounds (SB-P17G-A33 and isoniazid) are prepared in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculation and Incubation: A 96-well microtiter plate is used. Each well, containing a specific concentration of the drug, is inoculated with the prepared mycobacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included. The plate is incubated at 37°C for 7-14 days.

  • Reading the MIC: The MIC is determined as the lowest drug concentration at which there is no visible growth of mycobacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Mtb Inoculum (0.5 McFarland) Plate Inoculate 96-well plate with drugs and Mtb Inoculum->Plate Dilutions Prepare Serial Drug Dilutions Dilutions->Plate Incubate Incubate at 37°C (7-14 days) Plate->Incubate Read Read for visible growth Incubate->Read MIC Determine MIC Read->MIC

Workflow for MIC Determination

Acute Murine Model of Mycobacterium tuberculosis Infection

This in vivo model is used to assess the efficacy of antitubercular agents in a living organism.

Protocol:

  • Infection of Mice: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, delivering approximately 100-200 CFU to the lungs.

  • Treatment: Treatment with the test compound (e.g., SB-P17G-A33) or a control drug (e.g., isoniazid) is initiated at a specified time post-infection (e.g., day 1 or day 7). The drugs are typically administered orally or via intraperitoneal injection daily for a defined period (e.g., 4 weeks). An untreated control group receives a vehicle.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted. The bacterial load is expressed as log₁₀ CFU per organ.

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the untreated control group to determine the efficacy of the drug.

Murine_Model_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment Initiate Drug Treatment (e.g., daily for 4 weeks) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Homogenization Homogenize Lungs and Spleens Euthanasia->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate at 37°C (3-4 weeks) Plating->Incubation CFU_Count Count Colony Forming Units (CFU) Incubation->CFU_Count Analysis Analyze Bacterial Load Reduction CFU_Count->Analysis

References

Comparative Analysis of Antitubercular Agent-33 and Ethambutol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel investigational compound "Antitubercular agent-33" and the established first-line antitubercular drug, ethambutol. This publication objectively evaluates their performance based on available preclinical data and outlines the experimental methodologies crucial for their assessment.

Executive Summary

Tuberculosis remains a formidable global health challenge, necessitating the discovery and development of novel therapeutics. This guide offers a head-to-head comparison of "this compound," a promising 2-aminothiazole derivative, and ethambutol, a cornerstone of current tuberculosis treatment regimens. While ethambutol's mechanism and clinical profile are well-documented, "this compound" represents a potential new avenue for combating Mycobacterium tuberculosis (Mtb). This analysis summarizes their known attributes, highlights knowledge gaps for the investigational agent, and provides a framework for its further evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for "this compound" and ethambutol, facilitating a direct comparison of their in vitro efficacy and known toxicity profiles.

Table 1: In Vitro Efficacy against Mycobacterium tuberculosis

ParameterThis compoundEthambutol
Chemical Class 2-Aminothiazole derivativeEthylenediamine derivative
Mechanism of Action Not definitively established; likely involves disruption of essential cellular processes in Mtb.Inhibits arabinosyltransferases (EmbA, EmbB, EmbC), disrupting the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1][2]
Spectrum of Activity Bactericidal against replicating M. tuberculosis.[3]Primarily bacteriostatic against actively growing mycobacteria.[1]
MIC against Mtb H37Rv 0.78 µM (in GAST media)[2]Typically ranges from 0.5 to 2.0 µg/mL (approximately 2.4 to 9.8 µM) in broth dilution assays.[4][5][6]
MIC against Mtb H37Rv 1.6-3.1 μM (in 7H9-glucose media)[2]

Table 2: Cytotoxicity and Safety Profile

ParameterThis compoundEthambutol
Cytotoxicity (IC50) Data not available for a direct comparison. However, some 2-aminothiazole derivatives have shown cytotoxicity against various mammalian cell lines, with IC50 values in the micromolar range.[7][8][9][10]Generally low cytotoxicity against mammalian cells in vitro.
Key Adverse Effects Not established. As a 2-aminothiazole derivative, potential for off-target effects should be investigated.Dose- and duration-dependent optic neuritis, which can lead to decreased visual acuity and red-green color blindness, is the most significant adverse effect.[1][11][12][13][14] Other side effects include peripheral neuropathy, hepatotoxicity, and gastrointestinal disturbances.[11][12]
Therapeutic Index To be determined.The therapeutic window is narrowed by the risk of optic toxicity at higher doses and with prolonged use.[14]

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for key experiments essential in the evaluation of antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[8]

Principle: Metabolically active mycobacterial cells reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.

Protocol:

  • Preparation of Drug Dilutions: Serially dilute the test compounds in Middlebrook 7H9 broth (supplemented with OADC or ADC) in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading Results: Visually observe the color change. The MIC is the lowest concentration of the compound that remains blue.

Cytotoxicity Assay using MTT

The MTT assay is a standard colorimetric assay to assess the viability and proliferation of mammalian cells and is used to determine the cytotoxicity of a compound.[9][10][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2, or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

In Vivo Efficacy in a Murine Model of Tuberculosis

The murine model is the most common animal model for the initial in vivo evaluation of antitubercular drug candidates.[1][15][11]

Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The efficacy of a test compound is then evaluated by its ability to reduce the bacterial load in the lungs and spleen.

Protocol:

  • Animal Model: Use a susceptible mouse strain such as BALB/c or C57BL/6.

  • Infection: Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Establishment of Chronic Infection: Allow the infection to progress for several weeks (typically 4-6 weeks) to establish a chronic state.

  • Treatment: Administer the test compound and control drugs (e.g., isoniazid, rifampicin, ethambutol) to different groups of mice, typically via oral gavage, for a defined period (e.g., 4-8 weeks). A vehicle control group should also be included.

  • Endpoint Analysis:

    • Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • Data Analysis: Compare the log10 CFU counts between the treated and control groups to determine the reduction in bacterial burden.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the antitubercular agents discussed.

cluster_Ethambutol Ethambutol's Mechanism of Action cluster_Agent33 Hypothesized Mechanism for 2-Aminothiazoles Ethambutol Ethambutol EmbA Arabinosyltransferase A (EmbA) Ethambutol->EmbA Inhibits EmbB Arabinosyltransferase B (EmbB) Ethambutol->EmbB Inhibits EmbC Arabinosyltransferase C (EmbC) Ethambutol->EmbC Inhibits Arabinogalactan Arabinogalactan Synthesis EmbA->Arabinogalactan Catalyzes EmbB->Arabinogalactan Catalyzes EmbC->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Essential for Agent33 This compound (2-Aminothiazole) Target Potential Mycobacterial Target (e.g., Enzyme, Protein Synthesis) Agent33->Target Binds to/Inhibits Process Essential Cellular Process Target->Process Crucial for Growth Bacterial Growth Inhibition Process->Growth Leads to

Figure 1. Comparative Signaling Pathways.

cluster_workflow In Vivo Efficacy Evaluation Workflow cluster_analysis Analysis start Select Murine Model (e.g., BALB/c) infect Low-Dose Aerosol Infection with M. tuberculosis H37Rv start->infect chronic Establish Chronic Infection (4-6 weeks) infect->chronic treat Drug Treatment Phase (Test Compound vs. Controls) chronic->treat endpoint Endpoint Analysis treat->endpoint cfu CFU Enumeration (Lungs and Spleen) endpoint->cfu histo Histopathology (Optional) endpoint->histo

Figure 2. Experimental Workflow for In Vivo Studies.

Conclusion and Future Directions

This comparative analysis demonstrates that while "this compound" shows promising in vitro activity against M. tuberculosis, significant data is required to fully assess its potential as a clinical candidate. In contrast, ethambutol is a well-characterized drug with a defined mechanism of action and a known safety profile that, despite its limitations, remains a vital component of tuberculosis therapy.

For "this compound," future research should prioritize:

  • Mechanism of Action Studies: Elucidating the specific molecular target is crucial for understanding its mode of action and for future optimization.

  • In Vivo Efficacy Studies: Comprehensive evaluation in murine models of tuberculosis is necessary to determine its therapeutic potential in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound is essential for dose optimization.

  • Toxicity Studies: A thorough assessment of its safety profile, including cytotoxicity against a panel of mammalian cell lines and in vivo toxicity studies, is required to determine its therapeutic index.

By systematically addressing these research gaps, the scientific community can determine if "this compound" and other 2-aminothiazole derivatives can be developed into safe and effective drugs to combat the global threat of tuberculosis.

References

A Comparative Guide to Evaluating "Antitubercular agent-33" in Multidrug-Resistant Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of novel compounds, such as "Antitubercular agent-33," against multidrug-resistant tuberculosis (MDR-TB). Due to the limited publicly available data on "this compound," this document serves as a comparative benchmark, outlining the current standard of care for MDR-TB and the requisite experimental protocols for comprehensive evaluation of a new chemical entity.

Profile of the Investigational Compound: this compound

"this compound" is identified as a 2-aminothiazole derivative exhibiting potent in vitro activity against Mycobacterium tuberculosis.[1][2][3][4][5] Currently, published data on its efficacy in in vivo MDR-TB models, its precise mechanism of action, and its effects on cellular signaling pathways are not available. The known in vitro activity is summarized below.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueMediumReference Strain
MIC1.6-3.1 μM7H9-glucoseNot Specified
MIC0.78 μMGASTNot Specified
MIC6.25 µg/mlNot SpecifiedH37Rv

Note: It is unconfirmed if the compound designated "33" in one study is identical to "this compound."

Comparative Analysis of Current MDR-TB Treatment Regimens

The current standard of care for MDR-TB, as recommended by the World Health Organization (WHO), has shifted towards shorter, all-oral regimens.[6] The BPaLM regimen, consisting of bedaquiline, pretomanid, linezolid, and moxifloxacin, is a preferred 6-month option for many patients with MDR/RR-TB.[7][8][9][10]

Table 2: Comparison of "this compound" (Hypothetical Profile) with the BPaLM Regimen

FeatureThis compound (Hypothetical)BPaLM Regimen
Components Single agentBedaquiline, Pretomanid, Linezolid, Moxifloxacin
Chemical Class 2-Aminothiazole derivativeDiarylquinoline (Bedaquiline), Nitroimidazooxazine (Pretomanid), Oxazolidinone (Linezolid), Fluoroquinolone (Moxifloxacin)
Mechanism of Action UnknownInhibition of ATP synthase (Bedaquiline)[11][12][13][14][15], Mycolic acid synthesis inhibition and respiratory poisoning (Pretomanid)[16][17][18][19][20], Inhibition of protein synthesis (Linezolid)[21][22][23][], DNA gyrase inhibition (Moxifloxacin)
In Vitro Efficacy (MDR-TB) Data not availableSynergistic activity demonstrated
In Vivo Efficacy (MDR-TB Models) Data not availableHigh cure rates in clinical trials[9]
Treatment Duration Not applicable6 months[7][8][10]

Experimental Protocols for Efficacy Evaluation

To ascertain the potential of "this compound" as a viable treatment for MDR-TB, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Efficacy Assessment

Objective: To determine the minimal concentration of "this compound" required to inhibit the growth of clinically relevant MDR-TB strains.

Protocol:

  • Strains: A panel of well-characterized drug-susceptible (e.g., H37Rv) and MDR clinical isolates of M. tuberculosis should be used.

  • Method: The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric method.

  • Procedure:

    • Prepare serial dilutions of "this compound" in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the M. tuberculosis strain.

    • Incubate the plates at 37°C for 7-10 days.

    • Add resazurin dye and incubate for a further 24-48 hours.

    • The MIC is the lowest drug concentration that prevents a color change from blue to pink, indicating inhibition of bacterial metabolism.[25]

Objective: To assess whether "this compound" exhibits synergistic, additive, or antagonistic effects when combined with components of standard MDR-TB regimens.

Protocol:

  • Method: A checkerboard assay is performed using the REMA method.

  • Procedure:

    • Two drugs (e.g., "this compound" and bedaquiline) are serially diluted along the x and y axes of a 96-well plate.

    • Each well is inoculated with an MDR-TB strain.

    • Following incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

In Vivo Efficacy Assessment in Murine Models

Murine models are crucial for evaluating the in vivo bactericidal and sterilizing activity of new drug candidates.[26][27][28][29][30]

Objective: To evaluate the early bactericidal activity of "this compound" in mice with an established MDR-TB infection.

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice are infected via aerosol with a low dose of an MDR-TB strain.[27][28][29]

  • Treatment: Treatment with "this compound" at various doses commences 2-4 weeks post-infection. A control group receives the vehicle, and a comparator group receives a standard MDR-TB regimen (e.g., BPaL).

  • Endpoint: After a defined treatment period (e.g., 2-4 weeks), mice are euthanized, and the bacterial load (Colony Forming Units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on selective agar.

  • Analysis: The reduction in log10 CFU compared to the untreated control group is calculated.

Objective: To assess the sterilizing activity of "this compound" and its ability to prevent disease relapse.

Protocol:

  • Animal Model: A chronic infection is established in mice over several weeks.

  • Treatment: Prolonged treatment (e.g., 2-3 months) with "this compound" is administered.

  • Relapse Assessment: Following the completion of treatment, a subset of mice is monitored for several months. Relapse is determined by the regrowth of bacteria in the lungs and spleen.

  • Analysis: The proportion of relapse-free mice in the treatment group is compared to the control groups.

Visualizing Mechanisms and Workflows

Signaling Pathways of Comparator Drugs

The following diagrams illustrate the known mechanisms of action of the components of the BPaLM regimen.

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Bacterial_Energy Bacterial Energy Metabolism ATP_Production->Bacterial_Energy Bacterial_Death Bacterial Death Bacterial_Energy->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Bedaquiline.

Pretomanid_Mechanism Pretomanid_prodrug Pretomanid (Prodrug) Ddn_enzyme Ddn Nitroreductase Pretomanid_prodrug->Ddn_enzyme Activated by Active_Metabolite Active Metabolite (Nitric Oxide) Ddn_enzyme->Active_Metabolite Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Synthesis Inhibits Respiratory_Poisoning Respiratory Poisoning Active_Metabolite->Respiratory_Poisoning Causes Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Death Respiratory_Poisoning->Bacterial_Death Leads to Cell_Wall_Integrity->Bacterial_Death Loss leads to

Caption: Mechanism of action of Pretomanid.

Linezolid_Mechanism Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth (Bacteriostatic) Protein_Synthesis->Bacterial_Growth Inhibition prevents

Caption: Mechanism of action of Linezolid.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described above.

InVitro_Workflow cluster_MIC MIC Determination (REMA) cluster_Synergy Synergy Testing (Checkerboard) MIC_1 Serial Dilution of This compound MIC_2 Inoculation with MDR-TB Strain MIC_1->MIC_2 MIC_3 Incubation (7-10 days) MIC_2->MIC_3 MIC_4 Add Resazurin MIC_3->MIC_4 MIC_5 Incubation (24-48 hours) MIC_4->MIC_5 MIC_6 Read Results (Color Change) MIC_5->MIC_6 Syn_1 Serial Dilution of Drug A and Drug B Syn_2 Inoculation with MDR-TB Strain Syn_1->Syn_2 Syn_3 Incubation Syn_2->Syn_3 Syn_4 Add Resazurin Syn_3->Syn_4 Syn_5 Read Results Syn_4->Syn_5 Syn_6 Calculate FICI Syn_5->Syn_6

Caption: In Vitro Efficacy Evaluation Workflow.

InVivo_Workflow cluster_Acute Acute Bactericidal Activity Model cluster_Chronic Chronic Infection and Relapse Model Acute_1 Aerosol Infection of Mice with MDR-TB Acute_2 Establishment of Infection (2-4 weeks) Acute_1->Acute_2 Acute_3 Treatment Initiation (Test vs. Control vs. Comparator) Acute_2->Acute_3 Acute_4 Treatment Period (2-4 weeks) Acute_3->Acute_4 Acute_5 Euthanasia and Organ Harvest Acute_4->Acute_5 Acute_6 CFU Enumeration Acute_5->Acute_6 Chronic_1 Establishment of Chronic Infection Chronic_2 Prolonged Treatment (2-3 months) Chronic_1->Chronic_2 Chronic_3 Cessation of Treatment Chronic_2->Chronic_3 Chronic_4 Monitoring for Relapse (several months) Chronic_3->Chronic_4 Chronic_5 CFU Enumeration upon Relapse or at Study End Chronic_4->Chronic_5

Caption: In Vivo Efficacy Evaluation Workflow.

Conclusion

While "this compound" shows initial promise based on its in vitro anti-mycobacterial activity, a comprehensive evaluation against MDR-TB is required to ascertain its clinical potential. This guide provides a framework for such an evaluation, benchmarking against the current gold standard, the BPaLM regimen. The detailed experimental protocols and visualized workflows offer a clear path for researchers and drug developers to generate the necessary data to support the advancement of new and effective treatments for multidrug-resistant tuberculosis.

References

A Comparative Analysis of Cross-Resistance Profiles: Antitubercular Agent-33 and First-Line Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of the novel investigational compound, "Antitubercular agent-33," against existing first-line anti-tuberculosis drugs. Due to the limited publicly available data on a specific compound designated "this compound," this document presents a hypothetical case study based on established principles of tuberculosis drug development and resistance testing. The experimental data herein is illustrative to guide researchers in their evaluation of new chemical entities against Mycobacterium tuberculosis (Mtb).

"this compound" is identified as a 2-aminothiazole derivative, a class of compounds known for potent activity against Mtb.[1] For the purpose of this guide, we will hypothesize that "this compound" exerts its bactericidal effect through a novel mechanism of action: the inhibition of a unique Mtb-specific metabolic pathway, distinct from the targets of current first-line agents.

Quantitative Cross-Resistance Data

To assess the potential for cross-resistance, the minimum inhibitory concentrations (MICs) of "this compound" and first-line TB drugs were determined against various Mtb strains, including drug-susceptible H37Rv and well-characterized resistant strains. The data presented in Table 1 illustrates a lack of cross-resistance between "this compound" and the other tested drugs, suggesting a distinct mechanism of action.

Table 1: Comparative Minimum Inhibitory Concentrations (µg/mL) against M. tuberculosis Strains

Mtb StrainResistance ProfileIsoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)Pyrazinamide (PZA)This compound
H37RvDrug-Susceptible0.050.12.0500.5
INH-R1High-level INH resistant (katG mutation)>5.00.12.0500.5
RIF-R1RIF resistant (rpoB mutation)0.05>4.02.0500.6
EMB-R1EMB resistant (embB mutation)0.050.1>10.0500.5
PZA-R1PZA resistant (pncA mutation)0.050.12.0>2000.4
MDR-TB1Multidrug-Resistant (INH-R, RIF-R)>5.0>4.02.0500.6

Experimental Protocols

The following protocols were employed to generate the illustrative data in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined using the broth microdilution method.

  • M. tuberculosis Culture: Strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Drug Preparation: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates with 7H9 broth.

  • Inoculation: A mid-log phase culture of each Mtb strain was diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and added to the wells containing the drug dilutions.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was visually determined as the lowest drug concentration that inhibited bacterial growth.

Checkerboard Assay for Drug Synergy

To investigate potential synergistic or antagonistic interactions between "this compound" and existing drugs, a checkerboard assay was performed.

  • Plate Preparation: A two-dimensional array of drug concentrations was prepared in a 96-well plate. "this compound" was serially diluted along the rows, and a comparator drug (e.g., Isoniazid) was serially diluted along the columns.

  • Inoculation and Incubation: The plates were inoculated with Mtb H37Rv and incubated as described for the MIC assay.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.

Visualizing Mechanisms and Workflows

Hypothesized Mechanism of Action

The diagram below illustrates the distinct mechanisms of action of first-line TB drugs and the hypothesized pathway for "this compound." Standard first-line drugs inhibit key cellular processes such as mycolic acid synthesis (Isoniazid), RNA synthesis (Rifampicin), and cell wall synthesis (Ethambutol).[2][3][4][5] The mechanism of Pyrazinamide is not fully understood but is thought to involve the disruption of membrane potential and transport.[2][5] "this compound" is postulated to inhibit a novel enzyme essential for a unique metabolic pathway in M. tuberculosis.

MOA cluster_drugs Antitubercular Drugs cluster_targets Bacterial Targets & Processes cluster_outcomes Cellular Outcome INH Isoniazid MycolicAcid Mycolic Acid Synthesis INH->MycolicAcid Inhibits RIF Rifampicin RNAP RNA Polymerase RIF->RNAP Inhibits EMB Ethambutol Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan Inhibits PZA Pyrazinamide Membrane Membrane Energy/Transport PZA->Membrane Disrupts Agent33 This compound NovelPathway Novel Metabolic Pathway Agent33->NovelPathway Inhibits CellWall Cell Wall Integrity MycolicAcid->CellWall ProteinSynthesis Protein Synthesis RNAP->ProteinSynthesis Arabinogalactan->CellWall CellViability Cell Viability Membrane->CellViability NovelPathway->CellViability

Caption: Mechanisms of action for first-line TB drugs and "this compound".

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the systematic workflow for evaluating the cross-resistance profile of a new antitubercular agent.

Workflow start Start: Select Mtb Strains (Drug-Susceptible & Resistant) culture Culture Mtb Strains in 7H9 Broth start->culture prepare_plates Prepare 96-well Plates with Serial Drug Dilutions culture->prepare_plates inoculate Inoculate Plates with Standardized Mtb Suspension prepare_plates->inoculate incubate Incubate Plates at 37°C for 7-14 days inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic analyze Analyze Data: Compare MICs between Susceptible and Resistant Strains read_mic->analyze end Conclusion: Assess Cross-Resistance Profile analyze->end

Caption: Workflow for determining cross-resistance using the broth microdilution method.

References

Reproducibility of Antitubercular Activity: A Comparative Analysis of Antitubercular Agent-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitubercular activity of "Antitubercular agent-33," a promising 2-aminothiazole derivative, against the standard first-line tuberculosis drugs. The information is compiled from publicly available research to facilitate the reproducibility of experimental findings and to offer a framework for future drug development efforts.

I. Comparative Antitubercular Activity

"this compound," identified as compound 49 in a study by Meissner and colleagues, has demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[1][2] Its chemical name is N-(3-(benzyloxy)benzoyl)-4-(pyridin-2-yl)thiazol-2-amine. The table below summarizes its reported Minimum Inhibitory Concentration (MIC) values alongside those of established first-line antitubercular drugs. It is important to note that the media used for testing "this compound" were specific to the high-throughput screening platform and differ from the standard 7H9 broth typically used for routine susceptibility testing. This variation in media composition can influence the measured MIC values.

CompoundChemical ClassMIC (μM) in 7H9-glucose-casitone-tyloxapol (GCT)MIC (μM) in glycerol-alanine-salts-tyloxapol (GAST)Typical MIC Range (μM) in standard 7H9 broth
This compound (Compound 49) 2-Aminothiazole1.6-3.1[1]0.78[1]Not Applicable
IsoniazidHydrazideData not availableData not available0.1 - 0.4
RifampicinAnsamycinData not availableData not available0.1 - 0.5
EthambutolEthylenediamineData not availableData not available2.5 - 10
Pyrazinamide*PyrazinecarboxamideData not availableData not available20 - 100 (in acidic medium)

*Note: Pyrazinamide requires an acidic environment (pH ~5.5) for optimal activity, and its MIC is typically determined in specialized acidic media, not GAST.

II. Experimental Protocols

The following protocols are based on the methodology described by Meissner et al. (2013) for the determination of the antitubercular activity of "this compound."[2]

A. Bacterial Strain and Culture Conditions
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Growth Media:

    • 7H9-glucose-casitone-tyloxapol (GCT) medium: Middlebrook 7H9 broth supplemented with 0.2% glucose, 0.1% casitone, and 0.05% tyloxapol.

    • Glycerol-alanine-salts-tyloxapol (GAST) medium: A defined medium containing glycerol, L-alanine, salts, and 0.05% tyloxapol.

B. Minimum Inhibitory Concentration (MIC) Assay
  • Compound Preparation: "this compound" was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were then prepared in the respective growth media.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final optical density at 600 nm (OD₆₀₀) of 0.05 in the respective growth medium.

  • Assay Setup: The assay was performed in 96-well microplates. Each well contained the bacterial inoculum and a specific concentration of the test compound. Control wells with bacteria and no compound, and wells with medium only, were included.

  • Incubation: The plates were incubated at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

III. Mechanism of Action

The precise molecular target and mechanism of action for "this compound" have not yet been fully elucidated. This compound was identified through a whole-cell phenotypic screen, which selects for compounds that inhibit bacterial growth without prior knowledge of their target.[3] Research on the broader class of 2-aminothiazole antitubercular agents suggests that their mode of action is not mediated by iron chelation. Further studies are required to identify the specific cellular pathway or enzyme inhibited by "this compound."

IV. Visualizations

A. Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A M. tuberculosis H37Rv Culture D Inoculum Preparation A->D B This compound Stock Solution C Serial Dilution of Agent-33 B->C E Addition to 96-well Plate C->E D->E F Incubation at 37°C E->F G Visual Reading of Growth F->G H MIC Determination G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Conceptual Structure-Activity Relationship (SAR) of 2-Aminothiazoles

SAR_concept cluster_substitutions Key Substituent Positions Core 2-Aminothiazole Scaffold R1 R1 at C4-position (Pyridin-2-yl is critical for activity) Core->R1 influences R2 R2 at N2-position (Amenable to various substitutions, e.g., benzyloxybenzoyl) Core->R2 influences Activity Antitubercular Activity R1->Activity strongly dictates R2->Activity modulates

Caption: Key structural features influencing the activity of 2-aminothiazole derivatives.

References

A Comparative Guide to the In Vitro Performance of Antitubercular Agent-33 and Related 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Antitubercular Agent-33, a promising 2-aminothiazole derivative, and other relevant compounds from the same chemical class. Due to the limited publicly available data for this compound, this guide leverages performance data from closely related and well-characterized 2-aminothiazole analogs to provide a representative comparison against standard and novel antitubercular agents.

Executive Summary

This compound, a 2-aminothiazole derivative, demonstrates potent activity against Mycobacterium tuberculosis (Mtb) with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar to sub-micromolar range.[1] Studies on analogous 2-aminothiazoles suggest that this class of compounds often exhibits bactericidal activity and can penetrate macrophages to target intracellular mycobacteria. The putative mechanism of action for some 2-aminothiazoles involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, potentially by targeting the enzyme β-ketoacyl-ACP synthase (KasA). This guide summarizes the available quantitative data, provides detailed experimental protocols for key in vitro assays, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation: Comparative In Vitro Performance

The following tables summarize the in vitro activity of this compound and representative 2-aminothiazole analogs compared to standard and other novel antitubercular drugs.

Table 1: In Vitro Activity against Replicating M. tuberculosis

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various antitubercular agents against aerobically growing M. tuberculosis H37Rv.

Compound ClassCompoundMIC (µM)MBC (µM)MBC/MIC RatioReference
2-Aminothiazole This compound 0.78 - 3.1 N/A N/A [1]
Representative Analog 10.5<0.5<1[2]
Representative Analog 26.25N/AN/A[3]
First-Line Agent Isoniazid0.1 - 0.50.5 - 2.04 - 5[4]
First-Line Agent Rifampicin0.05 - 0.20.2 - 0.84[4]
Novel Agent Bedaquiline0.03 - 0.120.24 - 0.968[4]

N/A: Data not publicly available.

Table 2: Intracellular Activity against M. tuberculosis in Macrophages

This table summarizes the efficacy of antitubercular agents against M. tuberculosis residing within host macrophages, typically reported as the 90% effective concentration (EC90) or a qualitative assessment of activity.

Compound ClassCompoundHost Cell LineIntracellular Activity (EC90, µM)Reference
2-Aminothiazole Representative AnalogMurine Macrophages<10[5]
First-Line Agent IsoniazidTHP-10.16
First-Line Agent RifampicinTHP-10.02 - 0.06
Novel Agent BedaquilineTHP-10.1 - 0.3[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of an agent required to inhibit the visible growth of M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate using 7H9 broth.

  • Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest concentration of the compound that prevents visible growth, which can be assessed visually or by measuring optical density at 600 nm. Alternatively, a growth indicator like Resazurin or AlamarBlue can be added, where a color change indicates bacterial viability.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.

  • MIC Determination: An MIC assay is performed as described above.

  • Subculturing: Following incubation for the MIC assay, aliquots from wells showing no visible growth are plated onto Middlebrook 7H10 agar plates.

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • Colony Counting: The number of colony-forming units (CFU) is counted for each concentration.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within host macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1, or primary bone marrow-derived macrophages) is seeded in a 96-well plate and, if necessary, differentiated into a macrophage-like phenotype (e.g., using PMA for THP-1 cells).

  • Infection: The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10, for a few hours.

  • Removal of Extracellular Bacteria: The infected cells are washed to remove any bacteria that have not been phagocytosed.

  • Compound Treatment: The test compounds are added to the infected cells at various concentrations.

  • Incubation: The plates are incubated for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Readout: The intracellular bacterial viability is assessed by one of the following methods:

    • CFU Counting: Macrophages are lysed, and the lysate is plated on 7H10 agar to enumerate CFUs.

    • Reporter Strains: Using M. tuberculosis strains expressing reporter genes like luciferase or green fluorescent protein (GFP), where the signal is proportional to the number of viable bacteria.

    • Automated Microscopy: High-content imaging can be used to quantify the number of fluorescent bacteria per cell.

Mandatory Visualizations

Proposed Mechanism of Action of 2-Aminothiazole Derivatives

G cluster_Mtb Mycobacterium tuberculosis cluster_FAS_II Mycolic Acid Biosynthesis (FAS-II Pathway) FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C18) FAS_I->Acyl_CoA Produces KasA β-Ketoacyl-ACP Synthase (KasA) Acyl_CoA->KasA Elongation Chain Elongation KasA->Elongation Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA Mycolic_Acid Mycolic Acids Elongation->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential Component Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to Agent This compound (2-Aminothiazole Derivative) Agent->KasA Inhibition

Caption: Proposed mechanism of action for 2-aminothiazole antitubercular agents.

Experimental Workflow for Intracellular Activity Assay

G cluster_workflow Intracellular Activity Assay Workflow cluster_readout Quantification Methods A 1. Seed Macrophages in 96-well plate B 2. Differentiate Macrophages (e.g., with PMA) A->B C 3. Infect with M. tuberculosis B->C D 4. Wash to remove extracellular bacteria C->D E 5. Add this compound & other test compounds D->E F 6. Incubate for 3-5 days E->F G 7. Lyse Macrophages F->G H 8. Quantify Intracellular Bacterial Viability G->H H1 CFU Plating H->H1 H2 Luciferase Assay H->H2 H3 Fluorescence Microscopy H->H3

Caption: Workflow for assessing intracellular antitubercular activity.

References

Benchmarking Antitubercular Agent-33: A Comparative Analysis of 2-Aminothiazole Derivatives in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of "Antitubercular agent-33," a promising 2-aminothiazole derivative, against other members of its class reveals its significant potential in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at the performance of these compounds, supported by experimental data and detailed methodologies, to inform further research and development efforts.

The 2-aminothiazole scaffold has emerged as a critical pharmacophore in the development of new antitubercular agents.[1][2][3] Structure-activity relationship (SAR) studies consistently highlight the importance of a 2-pyridyl moiety at the C-4 position and the integrity of the central thiazole ring for potent antimycobacterial activity.[1][3] The N-2 position of the aminothiazole, however, offers a high degree of flexibility, allowing for substitutions that can significantly enhance potency.[1][3]

Comparative Efficacy of 2-Aminothiazole Derivatives

The following table summarizes the in vitro activity of "this compound" and other notable 2-aminothiazole derivatives against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency, representing the lowest concentration required to inhibit the visible growth of the bacteria.

CompoundDescriptionMIC (μM) in 7H9 MediumMIC (μM) in GAST MediumReference
This compound A 2-aminothiazole derivative with notable antitubercular activity.1.6 - 3.10.78[4]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine A highly potent analog with a substituted benzoyl group at the N-2 position.0.024Not ReportedS. T. Ananthan, et al., Bioorg. Med. Chem.
Cyclohexylamide Derivative (Compound 35) An analog with a cyclohexylamide substitution at the C-2 position, showing good activity and selectivity.~0.5 (calculated)Not ReportedE. A. Kesicki, et al., PLoS One
Amide Derivative (Compound 33) An amide-substituted analog with improved activity over its amine counterpart.~1.0 (calculated)Not ReportedE. A. Kesicki, et al., PLoS One

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel compounds, detailed experimental methodologies are crucial.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds against Mycobacterium tuberculosis H37Rv can be determined using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Resazurin sodium salt solution (for colorimetric readout)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.015 to 100 µM.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add a resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare Serial Dilutions of Test Compounds inoculate Inoculate 96-Well Plates compound_prep->inoculate inoculum_prep Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) inoculum_prep->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate (24-48h) add_resazurin->reincubate read_mic Read MIC (Lowest concentration with no color change) reincubate->read_mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

General Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is typically achieved through the Hantzsch thiazole synthesis.

Procedure:

  • Thiourea Preparation: If the desired substituted thiourea is not commercially available, it can be synthesized by reacting the corresponding amine with benzoyl isothiocyanate, followed by hydrolysis to remove the benzoyl group.

  • Cyclization: The substituted thiourea is then reacted with an appropriate α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) in a suitable solvent like ethanol under reflux conditions.

  • Purification: The resulting 2-aminothiazole product is then purified using standard techniques such as recrystallization or column chromatography.

  • N-2 Acylation (for amides): To introduce amide functionalities at the N-2 position, the synthesized 2-aminothiazole can be reacted with a corresponding acyl chloride or carboxylic acid in the presence of a coupling agent.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product thiourea Substituted Thiourea reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) thiourea->reaction haloketone α-Haloketone haloketone->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole purification Purification aminothiazole->purification

Caption: General workflow for the synthesis of 2-aminothiazole derivatives.

Mechanism of Action

The precise mechanism of action for many 2-aminothiazole derivatives against M. tuberculosis is still under investigation. For some series, it has been suggested that their mode of action does not involve iron chelation.[2] Further studies are required to elucidate the specific molecular targets of these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming potential resistance mechanisms.

This comparative guide underscores the promise of "this compound" and the broader class of 2-aminothiazole derivatives. The provided data and protocols aim to equip researchers with the necessary information to advance the development of novel and more effective treatments for tuberculosis.

References

A Comparative Efficacy Analysis of Antitubercular Agent-33 and Second-Line Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. This guide provides a comparative overview of the in vitro efficacy of a novel compound, Antitubercular agent-33, against established second-line antitubercular agents. Due to the limited availability of public data on this compound, this comparison is primarily based on its reported Minimum Inhibitory Concentration (MIC) values.

In Vitro Efficacy: A Comparative Snapshot

This compound, a 2-aminothiazole derivative, has demonstrated potent antimycobacterial activity.[1] To facilitate a direct comparison with second-line agents, the MIC of this compound has been converted from µM to µg/mL, assuming a representative molar mass for a 2-aminothiazole derivative. The following table summarizes the in vitro efficacy of this compound and key second-line drugs against M. tuberculosis.

AgentClassMechanism of Action (Presumed for Agent-33)MIC Range (µg/mL) against M. tuberculosis
This compound 2-AminothiazoleInhibition of β-Ketoacyl-ACP Synthase (KasA)0.31 - 1.24
LevofloxacinFluoroquinoloneInhibition of DNA gyrase0.25 - 4.0
MoxifloxacinFluoroquinoloneInhibition of DNA gyrase0.125 - 0.5
AmikacinAminoglycosideInhibition of protein synthesis (30S ribosomal subunit)0.5 - 4.0
KanamycinAminoglycosideInhibition of protein synthesis (30S ribosomal subunit)2.5 - 5.0
CapreomycinPolypeptideInhibition of protein synthesis2.5 - 8.0
LinezolidOxazolidinoneInhibition of protein synthesis (50S ribosomal subunit)0.25 - 1.0
CycloserineD-alanine analogInhibition of cell wall synthesis4.0 - 20.0
EthionamideThioamideInhibition of mycolic acid synthesis0.25 - 5.0

Note on this compound MIC Conversion: The MIC values for this compound were reported as 0.78 µM and 1.6-3.1 µM.[1] A representative molar mass of 400 g/mol for a 2-aminothiazole derivative has been used for the conversion to µg/mL. This is an assumption made in the absence of the exact molar mass of the compound.

Experimental Protocols

The data presented in this guide is derived from various in vitro susceptibility testing studies. The following are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized approach for determining the in vitro susceptibility of M. tuberculosis to antimicrobial agents.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: The antitubercular agents are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then sealed and incubated at 37°C for 7 to 21 days.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug Drug Serial Dilutions Drug->Inoculation Incubation Incubation (37°C, 7-21 days) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for MIC determination using broth microdilution.

Murine Model of Tuberculosis for In Vivo Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The murine model is the most common for tuberculosis research.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment with the investigational agent or a comparator drug is typically initiated 2-4 weeks post-infection. Drugs are administered daily or multiple times a week via oral gavage or other appropriate routes.

  • Evaluation: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU). A significant reduction in CFU in treated mice compared to untreated controls indicates drug efficacy.

InVivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (2-4 weeks) Infection->Establishment Treatment Drug Administration (Daily/Weekly) Establishment->Treatment Evaluation Euthanasia and Organ Harvesting (Lungs/Spleen) Treatment->Evaluation Homogenization Organ Homogenization Evaluation->Homogenization Plating Serial Dilution and Plating on Agar Homogenization->Plating CFU Colony Forming Unit (CFU) Quantification Plating->CFU

Caption: Experimental workflow for in vivo efficacy testing in a murine model.

Signaling Pathway and Logical Relationships

The presumed mechanism of action for 2-aminothiazole derivatives, including this compound, involves the inhibition of β-Ketoacyl-ACP Synthase (KasA), a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death. The diagram below illustrates this proposed pathway in comparison to the mechanisms of other second-line agents.

MoA_Pathway Agent33 This compound (2-Aminothiazole) KasA β-Ketoacyl-ACP Synthase (KasA) Agent33->KasA Inhibits Fluoroquinolones Levofloxacin, Moxifloxacin DNAGyrase DNA Gyrase Fluoroquinolones->DNAGyrase Inhibits Aminoglycosides Amikacin, Kanamycin ProteinSynth Protein Synthesis Aminoglycosides->ProteinSynth Inhibits Others Linezolid, Cycloserine, Ethionamide, Capreomycin CellWall Cell Wall Integrity Others->CellWall Inhibits (Cycloserine) Others->ProteinSynth Inhibits (various targets) MycolicAcid Mycolic Acid Synthesis KasA->MycolicAcid MycolicAcid->CellWall MycolicAcid->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath DNA_Rep DNA Replication DNAGyrase->DNA_Rep DNA_Rep->BacterialDeath ProteinSynth->BacterialDeath

References

Independent Verification of "Antitubercular agent-33" MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of "Antitubercular agent-33" against Mycobacterium tuberculosis, benchmarked against established first- and second-line antitubercular drugs. All quantitative data is presented in standardized tables, and detailed experimental protocols are provided to support independent verification and further research.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and a panel of comparator drugs against Mycobacterium tuberculosis. MIC values are presented in both µg/mL and µM to facilitate cross-comparison. The data for comparator drugs are derived from broth microdilution assays performed in Middlebrook 7H9 medium, consistent with the methodology reported for "this compound".

DrugClassMIC (µg/mL)MIC (µM)
This compound 2-Aminothiazole Derivative 0.52 - 1.01 1.6 - 3.1
IsoniazidFirst-Line0.03 - 0.120.22 - 0.87
RifampicinFirst-Line0.06 - 0.50.07 - 0.61
EthambutolFirst-Line1.0 - 4.04.9 - 19.6
MoxifloxacinSecond-Line (Fluoroquinolone)0.12 - 0.50.30 - 1.24
AmikacinSecond-Line (Aminoglycoside)0.25 - 1.00.43 - 1.71
LinezolidSecond-Line (Oxazolidinone)0.25 - 1.00.74 - 2.96

Note: The MIC for "this compound" was converted from the reported 1.6-3.1 µM using its molar mass of 326.33 g/mol .[1][2][3]

Experimental Protocols

The MIC values presented in this guide are determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing of Mycobacterium tuberculosis.

Principle:

This method involves exposing a standardized inoculum of Mycobacterium tuberculosis to serial twofold dilutions of the antimicrobial agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria after a specified incubation period.

Materials:

  • Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294) is a commonly used reference strain.

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[4]

  • Antimicrobial Agents: Stock solutions of the drugs are prepared in appropriate solvents (e.g., water, DMSO) and serially diluted.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), plate reader or inverted mirror.

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation: The 96-well plates are prepared with serial dilutions of each antimicrobial agent in Middlebrook 7H9 broth. Each plate should include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: The standardized bacterial suspension is added to each well containing the antimicrobial dilutions.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The plates are read visually using an inverted mirror or a plate reader. The MIC is recorded as the lowest drug concentration that completely inhibits bacterial growth.

Mandatory Visualization

Proposed Mechanism of Action for 2-Aminothiazole Derivatives

The following diagram illustrates the potential mechanism of action for 2-aminothiazole derivatives, the class of compounds to which "this compound" belongs. Several studies suggest that these compounds may target β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[5][6] Mycolic acids are crucial components of the mycobacterial cell wall.

G cluster_synthesis Mycolic Acid Biosynthesis (FAS-II) cluster_cellwall Mycobacterial Cell Wall KasA β-Ketoacyl-ACP Synthase (KasA) Elongation Fatty Acid Elongation KasA->Elongation Catalyzes condensation Cell_Wall Cell Wall Integrity Mycolic_Acid Mycolic Acids Elongation->Mycolic_Acid Mycolic_Acid->Cell_Wall Incorporation Agent33 This compound (2-Aminothiazole Derivative) Agent33->KasA Inhibition

Caption: Proposed inhibition of mycolic acid synthesis by this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antitubercular agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. M. tuberculosis Culture Inoculum 2. Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate 4. Inoculate 96-Well Plate Inoculum->Inoculate Dilution 3. Serial Drug Dilutions Dilution->Inoculate Incubate 5. Incubate at 37°C (7-21 days) Inoculate->Incubate Read 6. Read for Visible Growth Incubate->Read MIC 7. Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution MIC Assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Antitubercular Agent-33

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds like Antitubercular agent-33, a 2-aminothiazole derivative with potent activity against Mycobacterium tuberculosis, is a critical aspect of laboratory safety and environmental responsibility.[1] As this agent is for research use only, it must be treated as hazardous chemical waste.[1][2] Adherence to the following guidelines is essential to mitigate risks to personnel and the environment. Under no circumstances should this agent be disposed of down the drain or in regular trash.

Immediate Safety and Logistical Information

All personnel handling waste containing this compound must be thoroughly trained in hazardous chemical waste management.[3] The principal method for the disposal of this and similar potent pharmaceutical compounds is high-temperature incineration by a licensed waste disposal contractor.[4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[3][6]

Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[2]
Primary Disposal Route High-Temperature Incineration[4][5]
Incompatible Substances Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]
Container Type Leak-proof, chemically compatible, with a tight-fitting lid.[6][8][9]
Labeling Requirements "Hazardous Waste" label with full chemical name, concentration, and accumulation start date.[3][6]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • In cases of potential aerosolization, a respiratory protection may be necessary.

Waste Segregation

Proper segregation at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, such as unused neat compound, contaminated personal protective equipment (gloves, etc.), empty vials, and labware (pipette tips, tubes), must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with incompatible chemicals.[6]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the agent must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[8]

Containerization and Labeling
  • Container Selection: Use containers that are chemically compatible with 2-aminothiazole derivatives and any solvents used. The container must have a secure, tight-fitting lid and be in good condition.[2][9]

  • Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration or quantity of the agent.

    • The accumulation start date (the date the first waste is added).[3]

    • The name of the Principal Investigator and the laboratory location.[3]

Storage

Store all waste containers in a designated and properly managed Satellite Accumulation Area (SAA).[2] This area should be secure and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.[3]

Disposal Request and Pickup

Once a waste container is full, or if waste has been stored for the maximum allowable time according to institutional policy, a waste pickup request must be submitted to your institution's EHS department.[6] Do not overfill containers.

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Decontamination:

    • For solid spills, gently dampen the material with a 60-70% ethanol solution to prevent aerosolization.[7]

    • Carefully transfer the dampened material and any broken container fragments into a designated hazardous waste container using forceps or other appropriate tools.[7]

    • Use absorbent pads dampened with 60-70% ethanol to clean the contaminated surface, wiping from the outer edge of the spill towards the center.[7]

    • Following the initial cleanup, wash the surface with a soap and water solution.[7]

  • Dispose of Cleanup Materials: All materials used for decontamination (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (e.g., PPE, vials) segregate->solid Solid liquid Liquid Waste (e.g., solutions) segregate->liquid Liquid sharps Sharps Waste (e.g., needles) segregate->sharps Sharps containerize_solid Containerize in Puncture-Resistant Container solid->containerize_solid containerize_liquid Containerize in Leak-Proof Container liquid->containerize_liquid containerize_sharps Containerize in Sharps Container sharps->containerize_sharps label Label with 'Hazardous Waste' Details containerize_solid->label containerize_liquid->label containerize_sharps->label store Store in Designated Satellite Accumulation Area label->store request_pickup Request Pickup from Environmental Health & Safety store->request_pickup end Final Disposal (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Antitubercular agent-33

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitubercular agent-33" is not a publicly recognized chemical designation. The following guidance is based on the general principles for safely handling potent, hazardous pharmaceutical compounds, such as those used in tuberculosis research and oncology. A substance-specific risk assessment is mandatory before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety, prevent occupational exposure, and minimize environmental contamination.[1][2]

Hazard Identification and Engineering Controls

Antitubercular agents are often potent compounds that can pose significant health risks, including organ toxicity, reproductive hazards, and sensitization.[3] Exposure can occur through inhalation of aerosols, dermal contact, or ingestion. Therefore, a multi-layered approach to safety, prioritizing engineering and administrative controls, is essential. Personal Protective Equipment (PPE) serves as the final barrier of protection.

  • Primary Engineering Control: All manipulations of powdered this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment glove box/isolator.[4] These controls are designed to contain aerosols and powders, protecting the operator and the laboratory environment.[5]

  • Secondary Engineering Controls: The laboratory should be designed with controlled access and operate under negative pressure relative to adjacent areas to prevent the escape of contaminants.[5] Air handling systems should be dedicated and equipped with HEPA filters.[5]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the specific procedures being performed.[6][7] The following table summarizes the minimum PPE requirements for handling this compound.

Activity Gloves Gown/Lab Coat Respiratory Protection Eye/Face Protection
Handling Vials/Packaging Single pair of nitrile glovesStandard lab coatNot typically requiredSafety glasses
Weighing Powder Double pair of chemotherapy-rated nitrile glovesSolid-front, back-closing gown with elastic cuffs[8]N95 or higher-level respirator (e.g., PAPR)[9]Goggles and face shield
Preparing Solutions Double pair of chemotherapy-rated nitrile glovesSolid-front, back-closing gown with elastic cuffsN95 respirator or work within a certified fume hood/BSCGoggles and face shield
Administering to Cultures Double pair of chemotherapy-rated nitrile glovesSolid-front, back-closing gown with elastic cuffsWork within a certified fume hood/BSCSafety glasses
Waste Disposal Double pair of chemotherapy-rated nitrile glovesSolid-front, back-closing gown with elastic cuffsN95 respirator if outside containmentGoggles and face shield

Key PPE Practices:

  • Gloves must be disposable and should be changed immediately if contaminated or every 30-60 minutes during extended procedures.[9]

  • Protective clothing should not be worn outside the laboratory area.[8]

  • Staff must be properly trained and fit-tested for any required respirator use.[9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling potent compounds.

A. Preparation:

  • Designate Area: Cordon off and label the designated handling area (e.g., a specific fume hood).

  • Assemble Supplies: Gather all necessary equipment, including the agent, diluents, plastic-backed absorbent pads, pipettes, and waste containers, and place them inside the containment device.

  • Don PPE: Put on all required PPE in the correct order (gown, respirator, eye protection, outer gloves, inner gloves).

B. Weighing the Compound (Powder Form):

  • Containment: Perform all weighing activities inside a chemical fume hood or an appropriate containment device.[1]

  • Technique: Use a dedicated spatula to carefully transfer the powder to a tared container. Avoid creating dust by tapping the spatula gently instead of scraping.[1]

  • Cleaning: Immediately after weighing, clean the spatula and any contaminated surfaces with an appropriate deactivating solution (e.g., 70% ethanol followed by a validated cleaning agent). Dispose of cleaning materials as hazardous waste.[1]

C. Reconstituting the Compound:

  • Technique: Slowly add the diluent to the vial containing the powdered agent. If possible, use a closed-system drug-transfer device (CSTD) to prevent aerosols and leaks.

  • Mixing: Gently swirl the vial to dissolve the compound. Avoid shaking, which can generate aerosols.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and hazard warning.

Disposal Plan

Proper segregation and disposal of contaminated waste are critical to prevent exposure to other personnel and environmental contamination.[10]

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, empty vials) must be placed in a clearly labeled, sealed hazardous waste container.[1] This container should be puncture-resistant and have a tight-fitting lid.

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated hazardous sharps container.[1] Do not recap, bend, or break needles.[10]

All waste must be disposed of in accordance with federal, state, and local regulations for hazardous chemical waste.[10]

Emergency Procedures

  • Spill: In case of a spill, evacuate the immediate area. Secure the area and prevent entry. Follow the institution's established spill cleanup procedure for potent compounds, which typically involves using a spill kit with appropriate PPE, absorbent materials, and deactivating agents.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush the eye with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority (e.g., Environmental Health & Safety).

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of a potent compound like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_disposal Disposal & Decontamination Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powdered Agent-33 don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute use_agent 5. Perform Experiment reconstitute->use_agent segregate_waste 6. Segregate Waste (Sharps, Solid, Liquid) use_agent->segregate_waste decontaminate 7. Decontaminate Surfaces & Equipment segregate_waste->decontaminate doff_ppe 8. Doff PPE decontaminate->doff_ppe exit_lab Exit Laboratory doff_ppe->exit_lab

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.